6-(Ethanesulfonyl)pyridine-3-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHDBJRIKJSJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681620 | |
| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-84-2 | |
| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS No: 1256345-84-2). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics, due to the presence of both a pyridine ring, a common scaffold in pharmaceuticals, and an electron-withdrawing ethanesulfonyl group which can modulate physicochemical properties and biological activity.[1][2] This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
Pyridine-based boronic acids are pivotal reagents in modern organic synthesis, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This versatility has established them as essential components in the drug discovery pipeline for the construction of complex molecular architectures.[2] The incorporation of a sulfonyl group can further enhance the therapeutic potential of a molecule by improving metabolic stability, increasing polarity, and providing hydrogen bond accepting capabilities, which can lead to stronger interactions with biological targets.[4][5][6][7][8]
This compound combines these features, making it a desirable building block for creating novel compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.[2][9] This guide details a proposed synthetic pathway and the analytical methods for the comprehensive characterization of this compound.
Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-84-2 |
| Molecular Formula | C₇H₁₀BNO₄S |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white solid (predicted) |
| Purity | ≥97% (typical) |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This step involves a palladium-catalyzed Miyaura borylation of 2,5-dichloropyridine.
Caption: Workflow for the Miyaura borylation of 2,5-dichloropyridine.
Procedure:
-
To an oven-dried flask, add 2,5-dichloropyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.[10]
Step 2: Synthesis of 6-(Ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This step involves a nucleophilic aromatic substitution with sodium ethanethiolate.
Procedure:
-
Prepare sodium ethanethiolate by adding ethanethiol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
To this solution, add a solution of 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography to yield the desired ethylthio-substituted pyridine.
Step 3: Synthesis of 6-(Ethanesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The sulfide is oxidized to the corresponding sulfone.
Procedure:
-
Dissolve 6-(ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain the ethanesulfonyl-substituted product.
Step 4: Synthesis of this compound
This final step is the deprotection of the pinacol ester to yield the free boronic acid.[11][12][13][14]
Procedure:
-
Dissolve the 6-(ethanesulfonyl)-3-(pinacolato)pyridine (1.0 eq) in a mixture of acetone and water (e.g., 4:1).
-
Add an aqueous solution of HCl (2M, 2.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[11][12][13][14]
Characterization Data (Illustrative)
The following tables summarize the expected characterization data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.90 (s, 1H) | H-2 |
| ~8.20 (d, 1H) | H-4 |
| ~7.90 (d, 1H) | H-5 |
| ~3.40 (q, 2H) | -SO₂CH₂CH₃ |
| ~1.20 (t, 3H) | -SO₂CH₂CH₃ |
| ~8.50 (br s, 2H) | B(OH)₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The C-B signal in ¹³C NMR is often broad.[15][16][17][18]
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ | Key Fragmentation Ions (m/z) |
| ESI-MS | 216.05 | 198 ([M+H - H₂O]⁺), 152 ([M+H - SO₂Et]⁺) |
Note: Boronic acids can sometimes be challenging to analyze by MS and may form adducts or dehydrate.[19][20][21][22][23]
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (B-OH) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1600, 1470 | Aromatic C=C and C=N stretch |
| ~1350-1300 | Asymmetric SO₂ stretch |
| ~1150-1120 | Symmetric SO₂ stretch |
| ~1050 | B-O stretch |
Note: The presence of a strong, broad O-H stretch and characteristic SO₂ stretches are key diagnostic peaks.[24][25][26][27][28]
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Role in the drug discovery process.
The primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a wide range of aryl and heteroaryl halides or triflates to generate biaryl structures. These structures are common motifs in many kinase inhibitors and other targeted therapies. The sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding with the target protein and improving the pharmacokinetic profile of the resulting compound.[4][5][6][7][8]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is based on well-established and reliable chemical transformations. The characterization data, while illustrative, provides a clear set of expectations for researchers working with this compound. As a versatile building block, this compound holds significant potential for the discovery and development of novel small molecule therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemijournal.com [chemijournal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. article.sapub.org [article.sapub.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. azooptics.com [azooptics.com]
- 26. researchgate.net [researchgate.net]
- 27. uanlch.vscht.cz [uanlch.vscht.cz]
- 28. researchgate.net [researchgate.net]
6-(Ethanesulfonyl)pyridine-3-boronic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science.
Molecular Structure and Chemical Formula
This compound is a heterocyclic organic compound containing a pyridine ring substituted with an ethanesulfonyl group and a boronic acid functional group.
Molecular Formula: C7H10BNO4S[1]
Molecular Weight: 215.04 g/mol [1]
CAS Number: 1256345-84-2[1]
SMILES: O=S(C1=CC=C(B(O)O)C=N1)(CC)=O[2]
The two-dimensional chemical structure of this compound is as follows:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H10BNO4S | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| CAS Number | 1256345-84-2 | [1] |
| Purity | 97% - 98% | [1][3] |
| Appearance | Solid (form not specified) | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in publicly available literature, general methods for the synthesis of pyridinylboronic acids are well-established. These typically involve two main strategies:
-
Halogen-Metal Exchange followed by Borylation: This is a fundamental and cost-effective method for large-scale preparation. It involves the reaction of a dihalopyridine precursor with an organolithium or Grignard reagent to selectively exchange one halogen atom for a metal. This organometallic intermediate is then quenched with a trialkyl borate ester to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the direct borylation of a halopyridine using a palladium catalyst with a boron-containing reagent like bis(pinacolato)diboron (B2pin2).[4]
A plausible synthetic workflow starting from a suitable dihalopyridine is outlined below.
Caption: General synthetic workflow for 6-halopyiridin-3-yl-boronic acids.
Key Applications and Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reactions
Pyridinylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[6] this compound can be coupled with various aryl or heteroaryl halides or triflates.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).[7][8]
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[7]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential as Bacterial Efflux Pump Inhibitors
Derivatives of 6-substituted pyridine-3-boronic acid have shown promise as inhibitors of the NorA efflux pump in Staphylococcus aureus.[9][10] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[9] While this compound has not been specifically reported as a NorA inhibitor, its structural similarity to active compounds suggests it as a candidate for investigation.
Experimental Protocol for Ethidium Bromide Efflux Assay:
This assay is commonly used to screen for efflux pump inhibitors.
-
Bacterial Culture: Grow the S. aureus strain (e.g., a NorA-overexpressing strain like SA1199B) to the mid-logarithmic phase in a suitable broth medium.[9]
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
-
Loading with Ethidium Bromide: Incubate the bacterial suspension with ethidium bromide (a substrate of the NorA pump) and a source of energy (e.g., glucose) to allow for its accumulation within the cells.
-
Efflux Initiation: Initiate efflux by adding a solution of the test compound (this compound) at various concentrations. A known efflux pump inhibitor (e.g., reserpine) should be used as a positive control.
-
Fluorescence Monitoring: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. An effective inhibitor will slow down this decrease in fluorescence compared to the control without an inhibitor.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar boronic acids, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[11]
-
Hazards: May cause skin, eye, and respiratory irritation.[11] The toxicological properties have not been fully investigated.[12]
Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a controlled environment, following all applicable safety regulations.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. 1256345-84-2|(6-(Ethylsulfonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. eMolecules this compound | 1256345-84-2 | | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
A Technical Guide to 6-(Ethanesulfonyl)pyridine-3-boronic acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic protocols, and potential biological applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Core Physicochemical Properties
This compound is a substituted pyridine derivative containing a boronic acid functional group. This class of compounds has garnered significant interest in medicinal chemistry due to the unique properties of the boronic acid moiety, which can form reversible covalent bonds with diols, a feature exploited in various therapeutic agents.
Structural and General Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1256345-84-2 | [1] |
| Molecular Formula | C₇H₁₀BNO₄S | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Chemical Structure | ||
| Purity | Typically ≥97% | - |
| Appearance | White to off-white solid (predicted) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Predicted and Estimated Physicochemical Data
| Property | Estimated Value | Basis of Estimation |
| Melting Point (°C) | >300 (decomposes) | Based on the high melting point of the parent pyridin-3-ylboronic acid[2]. |
| Boiling Point (°C) | ~487 at 760 mmHg | Based on the calculated boiling point of 6-(methylsulfonyl)pyridine-3-boronic acid[]. |
| Density (g/cm³) | ~1.48 | Based on the calculated density of 6-(methylsulfonyl)pyridine-3-boronic acid[]. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO. | General solubility characteristics of pyridineboronic acids[4] and phenylboronic acids[5]. |
| pKa | < 8.8 | The electron-withdrawing sulfonyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8)[6][7]. |
Experimental Protocols
While a specific, published protocol for the synthesis of this compound is not available, a representative procedure can be devised based on established methods for the synthesis of substituted pyridine-3-boronic acids. The following protocols are illustrative and may require optimization.
Synthesis of this compound
A plausible synthetic route involves the oxidation of a precursor, 6-(ethylthio)pyridine-3-boronic acid, which can be prepared via a lithium-halogen exchange reaction followed by borylation.
Step 1: Synthesis of 6-(Ethylthio)pyridine-3-boronic acid
This step would likely follow a procedure analogous to the synthesis of other substituted pyridylboronic acids.
-
Reaction: 3-Bromo-6-(ethylthio)pyridine is reacted with an organolithium reagent (e.g., n-butyllithium) at low temperature to perform a lithium-halogen exchange. The resulting lithiated intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester. Subsequent hydrolysis with aqueous acid yields the desired boronic acid.
Step 2: Oxidation to this compound
-
Reaction: The 6-(ethylthio)pyridine-3-boronic acid is oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane.
General Analytical Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Biological Activity and Applications
While there is no specific biological data for this compound, related 6-substituted pyridine-3-boronic acid derivatives have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.
The ethylsulfonyl group at the 6-position of the pyridine ring is an electron-withdrawing group, which may influence the compound's interaction with biological targets. This suggests that this compound could be a valuable compound for screening in antibacterial drug discovery programs, particularly those targeting efflux pump-mediated resistance.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
Caption: Plausible two-step synthesis of the target compound.
Logical Relationship in a Biological Context
This diagram illustrates the potential mechanism of action of this compound as a bacterial efflux pump inhibitor.
Caption: Inhibition of NorA efflux pump by the boronic acid.
References
- 1. 1256345-84-2|(6-(Ethylsulfonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Discovery and history of pyridine-3-boronic acid derivatives
An In-depth Technical Guide to the Discovery and History of Pyridine-3-Boronic Acid Derivatives
Introduction
Pyridine-3-boronic acid and its derivatives represent a cornerstone in modern organic synthesis, particularly for their indispensable role in palladium-catalyzed cross-coupling reactions. As a compound featuring a boronic acid group [-B(OH)₂] attached to the 3-position of a pyridine ring, it serves as a critical building block for introducing the pyridyl moiety into complex molecules[1][2]. This capability is highly valued in the fields of drug discovery and materials science, where the pyridine scaffold is a common feature in active pharmaceutical ingredients (APIs) and functional materials like those used in Organic Light-Emitting Diodes (OLEDs)[2][3][4].
The history of boronic acids dates back to 1860, with the first synthesis reported by Edward Frankland[5][6]. However, it was the advent of the Nobel Prize-winning Suzuki-Miyaura coupling reaction that catapulted boronic acids, including pyridine-3-boronic acid, to prominence as versatile and robust reagents for the formation of carbon-carbon bonds[2][6]. The journey of pyridine-3-boronic acid from a synthetically challenging molecule to a commercially available and widely used reagent is marked by significant methodological advancements that have enhanced its accessibility, stability, and utility. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its applications, intended for researchers and professionals in chemical and pharmaceutical development.
Discovery and the Evolution of Synthetic Methodologies
The initial synthesis of pyridine-3-boronic acid was fraught with challenges, primarily due to the difficulties associated with the generation and handling of the requisite pyridyl organometallic intermediates.
Early Approaches: Halogen-Metal Exchange
The classical and most direct approach to synthesizing pyridine-3-boronic acid involves a halogen-metal exchange reaction starting from 3-halopyridines, typically 3-bromopyridine. This is followed by quenching the resulting organometallic species with a boron electrophile, such as a trialkyl borate.
-
Organolithium and Grignard Reagents: Early methods utilized the reaction of 3-bromopyridine with strong bases like n-butyllithium (n-BuLi) or magnesium to form 3-lithiopyridine or the corresponding Grignard reagent[7]. These intermediates would then react with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) to form a boronate ester, which upon acidic hydrolysis, yields the desired boronic acid.
However, these early protocols were often plagued by several issues:
-
Low Temperatures: The generation of 3-lithiopyridine required cryogenic temperatures (typically -78°C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring[7].
-
Poor Yields: The reactions often resulted in modest to poor yields of the desired product[7].
-
Scalability Issues: The need for cryogenic conditions and the use of solvents like dibromoethane made these methods unsuitable for large-scale industrial synthesis[7].
A Breakthrough: The "In Situ Quench" Protocol
A significant advancement in the synthesis of pyridine-3-boronic acid was the development of an improved "in situ quench" protocol[7][8]. This technique elegantly circumvents many of the problems associated with the earlier methods.
The core principle is based on the differential reaction rates: the lithium-halogen exchange between n-BuLi and 3-bromopyridine is significantly faster than the reaction between n-BuLi and the trialkyl borate electrophile[7]. In this procedure, n-butyllithium is added slowly to a pre-cooled mixture of 3-bromopyridine and triisopropyl borate. The 3-lithiopyridine intermediate is generated in the presence of the borate ester, allowing it to be trapped, or "quenched," immediately upon formation. This minimizes the opportunity for side reactions and allows the reaction to be conducted at more practical temperatures (-40°C or even as high as 0°C) while achieving excellent yields (up to 95%)[7]. This innovation made the large-scale production of pyridine-3-boronic acid feasible.
Caption: "In Situ Quench" synthesis of Pyridine-3-boronic acid.
Modern Synthetic Routes
While the in situ quench method remains highly effective, other synthetic strategies have been developed, providing alternative pathways to pyridine-3-boronic acid and its derivatives.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the use of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a halopyridine[5][6]. This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex, functionalized pyridine boronic esters directly.
-
Directed Ortho-Metallation (DoM): For substituted pyridines, a directing group on the ring can guide lithiation to an adjacent position, which can then be quenched with a borate ester. This provides regioselective access to specific isomers.
-
C-H Borylation: Catalytic C-H activation and borylation, often using iridium or rhodium catalysts, represents an atom-economical approach. This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, avoiding the need for pre-functionalized halo- or organometallic pyridines.
Caption: Logical workflow of synthetic advancements.
Applications in Research and Development
The primary utility of pyridine-3-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions[1][7]. This reaction is a powerful tool for constructing C(sp²)-C(sp²) bonds, which are prevalent in many biologically active molecules and functional materials.
Pharmaceutical and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs[9][10]. Pyridine-3-boronic acid provides a direct and efficient way to incorporate this motif.
-
Enzyme Inhibitors: The boronic acid functional group itself can act as a warhead, forming reversible covalent bonds with active site residues (like serine) in enzymes[6]. The approval of the proteasome inhibitor Bortezomib in 2003, the first boronic acid-containing drug, sparked significant interest in this area[5][11].
-
Synthesis of Complex APIs: It serves as a key intermediate in the synthesis of various drug candidates, including TRPV1 antagonists and other highly substituted heterocyclic compounds[12][13].
Caption: The Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of pyridine-3-boronic acid derivatives, compiled from seminal literature.
Table 1: Comparison of Synthetic Yields for 3-Pyridylboronic Acid
| Method | Starting Material | Key Reagents | Temperature | Yield (%) | Reference |
| Early Halogen-Metal Exchange | 3-Bromopyridine | n-BuLi, Trialkyl borate | -78°C | Poor to Modest | [7] |
| "In Situ Quench" | 3-Bromopyridine | n-BuLi, Triisopropyl borate | -40°C | 90-95% | [7] |
| "In Situ Quench" | 3-Bromopyridine | n-BuLi, Triisopropyl borate | 0°C | 80% | [7] |
| Halogen-Metal Exchange | 3-Bromopyridine | n-BuLi, Triisopropyl borate | -50°C | 87% | [12] |
Table 2: Yields for Derivatives and Subsequent Reactions
| Product | Reaction Type | Reactants | Yield (%) | Reference |
| 3-Pyridylboronic acid pinacol ester | Esterification | 3-Pyridylboronic acid, Pinacol | 82% | [7] |
| 3-Pyridin-3-yl-quinoline | Suzuki Coupling | 3-Pyridylboronic acid, 3-Bromoquinoline | 87% | [7] |
Experimental Protocols
The following are detailed experimental methodologies for key synthetic procedures cited in the literature.
Protocol 1: Synthesis of 3-Pyridylboronic Acid via "In Situ Quench"
Adapted from Organic Syntheses, 2005, 81, 89.[7]
This procedure yields tris(3-pyridyl)boroxin, the stable trimeric anhydride of 3-pyridylboronic acid, which is often handled and sold as "pyridine-3-boronic acid."
-
Apparatus Setup: A 1-L, 3-necked flask is equipped with a temperature probe, an overhead stirrer, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cooling: The reaction mixture is cooled to -40°C using a dry ice/acetone bath.
-
Addition of n-BuLi: A solution of n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over a period of 1 hour, ensuring the internal temperature is maintained at -40°C.
-
Stirring: The mixture is stirred for an additional 30 minutes at -40°C.
-
Quenching and Work-up: The cooling bath is removed, and the reaction is allowed to warm to -20°C. A solution of 2N HCl (200 mL) is added.
-
Extraction: The mixture is warmed to room temperature and transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is separated. The pH of the aqueous layer is adjusted to 7.2 using a 50% NaOH solution, causing a white solid to precipitate.
-
Isolation: The slurry is stirred for 1 hour and then filtered. The collected solid is washed with water (2 x 50 mL) and dried under vacuum to afford 3-pyridylboronic acid (as its boroxin) in 90-95% yield.
Protocol 2: Suzuki-Miyaura Cross-Coupling to Prepare 3-Pyridin-3-yl-quinoline
Adapted from Organic Syntheses, 2005, 81, 89.[7]
-
Apparatus Setup: A 100-mL, round-bottomed Schlenk flask is equipped with a magnetic stir bar.
-
Charging Reactants: The flask is charged with tris(3-pyridyl)boroxin (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), a 2M aqueous solution of Na₂CO₃ (30 mL), and 1,4-dioxane (30 mL).
-
Catalyst Addition: Palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) are added.
-
Degassing: The mixture is degassed using five vacuum/nitrogen back-fill cycles.
-
Reaction: The mixture is heated to 95°C for 2.5 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 30 mL).
-
Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting solid is recrystallized from isopropyl acetate and heptane.
-
Isolation: The solid is isolated by filtration, washed, and dried under vacuum to give 3-pyridin-3-ylquinoline as a white solid (87% yield).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 4. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. bcrcp.ac.in [bcrcp.ac.in]
- 11. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Ethanesulfonyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity in experimental settings and for the development of robust synthetic protocols and formulations.
Core Stability Profile and Storage Conditions
This compound is a solid that is generally stable under standard ambient conditions when handled and stored correctly. However, like many boronic acids, it is susceptible to degradation, primarily through protodeboronation and oxidation, which can be influenced by environmental factors such as moisture, temperature, and pH.
Recommended Storage
To maintain the quality and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Refrigeration at 2-8°C is advised for long-term storage.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation and degradation from atmospheric moisture.
-
Container: The compound should be kept in a tightly sealed container to minimize exposure to air and humidity.
Incompatible Materials
Contact with the following materials should be avoided as they can accelerate degradation:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Quantitative Stability Data
The following table provides illustrative quantitative data based on the known behavior of structurally similar aryl boronic acids. Note: This data is for representative purposes and actual degradation rates for this compound may vary.
| Condition | Parameter | Value | Notes |
| Temperature | Recommended Storage | 2-8°C | Minimizes degradation over long-term storage. |
| Accelerated Stability | 40°C / 75% RH | Significant degradation may be observed over weeks. | |
| pH (in aqueous solution) | Acidic (pH < 4) | Increased protodeboronation rate | The rate is dependent on the specific acid and concentration. |
| Neutral (pH 6-8) | Generally more stable | Optimal pH range for storage in solution for short periods. | |
| Basic (pH > 9) | Increased protodeboronation rate | The boronate anion formed is more susceptible to degradation. | |
| Light Exposure | Photostability | Generally stable | However, storage in the dark is recommended as a precaution. |
Degradation Pathways
The primary degradation pathway for this compound is expected to be protodeboronation, yielding 2-(ethylsulfonyl)pyridine. This reaction is catalyzed by protons (acidic conditions) or proceeds via the more reactive boronate anion under basic conditions. Oxidation of the boronic acid to the corresponding phenol is another potential degradation route, particularly in the presence of oxidizing agents or upon prolonged exposure to air.
Experimental Protocols for Stability Assessment
A robust assessment of stability is crucial. The following are generalized protocols for conducting stability studies on this compound.
Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water. The aqueous phase can be buffered (e.g., with phosphate or acetate buffer) to control pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Procedure:
-
Prepare solutions of the compound in the chosen solvent.
-
Subject the solutions to various stress conditions as outlined in the forced degradation workflow.
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure the method is stability-indicating.
-
NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of the compound in solution.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, D2O with a co-solvent).
-
Procedure:
-
Dissolve a known amount of the compound in the deuterated solvent in an NMR tube.
-
Acquire an initial 1H NMR spectrum.
-
Spike the solution with an acid, base, or oxidizing agent, or heat the sample.
-
Acquire subsequent 1H NMR spectra at regular intervals.
-
Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation over time.
-
Biological Context and Signaling Pathways
This compound and its derivatives are of interest in drug discovery, particularly in the areas of antibacterial and anticancer research.
Inhibition of the NorA Efflux Pump in Staphylococcus aureus
Certain 6-substituted pyridine-3-boronic acids have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a major facilitator of antibiotic resistance. By inhibiting NorA, these compounds can restore the efficacy of existing antibiotics. The regulation of the norA gene is complex and involves multiple regulatory systems that respond to environmental and cellular stress.
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer
The pyridine sulfone scaffold is present in a number of molecules designed as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic crisis, and ultimately, cancer cell death.
Conclusion
This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and by being mindful of its potential degradation pathways, researchers can maintain the integrity of this compound for its use in synthetic and medicinal chemistry. The development of stability-indicating analytical methods is paramount for any project utilizing this and similar boronic acids, and the provided protocols offer a solid foundation for such endeavors. The relevance of this structural class in targeting bacterial resistance and cancer pathways underscores the importance of a thorough understanding of its chemical properties.
Spectroscopic and Analytical Profile of 6-(Ethanesulfonyl)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 6-(Ethanesulfonyl)pyridine-3-boronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the anticipated spectral characteristics based on the analysis of its functional groups and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and similar molecules.
Chemical Structure and Properties
This compound is a trifunctional pyridine derivative containing a boronic acid group, an ethanesulfonyl group, and a pyridine ring. These features make it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions.
| Property | Value |
| CAS Number | 1256345-84-2 |
| Molecular Formula | C₇H₁₀BNO₄S |
| Molecular Weight | 215.04 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the typical spectral values for pyridine, sulfone, and boronic acid functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | s | 1H | H-2 (Pyridine) |
| ~8.2 - 8.4 | d | 1H | H-4 (Pyridine) |
| ~7.9 - 8.1 | d | 1H | H-5 (Pyridine) |
| ~3.3 - 3.5 | q | 2H | -SO₂-CH₂ -CH₃ |
| ~1.2 - 1.4 | t | 3H | -SO₂-CH₂-CH₃ |
| ~8.0 (broad) | s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~125 | C-5 (Pyridine) |
| ~130 (broad) | C-3 (Pyridine, attached to Boron) |
| ~55 | -SO₂-CH₂ -CH₃ |
| ~7 | -SO₂-CH₂-CH₃ |
Table 3: Predicted ¹¹B NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~25 - 30 | Trigonal boronic acid |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 (broad) | Strong | O-H stretch (B(OH)₂) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium | Pyridine C=C and C=N stretching |
| ~1350 | Strong | B-O stretch |
| ~1300, ~1150 | Strong | Asymmetric and symmetric S=O stretch (Sulfone) |
| ~1050 | Medium | B-C stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 216.04 | [M+H]⁺ |
| 238.02 | [M+Na]⁺ |
| 198.03 | [M-H₂O+H]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to elucidate the chemical structure.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
¹¹B NMR Acquisition:
-
If available, use a broadband probe to acquire the ¹¹B NMR spectrum.
-
Set the spectral width to cover the expected range for boronic acids (e.g., -20 to 60 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets or an ATR accessory.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR Method):
-
Setup: Ensure the ATR crystal is clean.
-
Background: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (for positive ion mode)
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to obtain a stable and strong signal.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions or adducts.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Safety and Handling of 6-(Ethanesulfonyl)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS No. 1256345-84-2). The content is intended for professionals in research, discovery, and drug development who may handle this compound.
Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 1256345-84-2 | [1] |
| Molecular Formula | C₇H₁₀BNO₄S | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | White to light yellow powder (typical for pyridine boronic acids) | [2] |
| Purity | Typically ≥97% | [1] |
| Melting Point | >300 °C (for the related Pyridine-3-boronic acid) | [2] |
| Boiling Point | 308.8 °C at 760 mmHg (for the related Pyridine-3-boronic acid) | [2] |
| Density | 1.22 g/cm³ (for the related Pyridine-3-boronic acid) | [2] |
Hazard Identification and Safety Precautions
Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar pyridine boronic acid derivatives indicate the following potential hazards.[3][4] Users should handle this compound with the caution required for substances with unknown toxicological properties.[5]
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Some related compounds are harmful if swallowed.[6]
-
Harmful in Contact with Skin: Some related compounds are harmful in contact with skin.[6]
-
Harmful if Inhaled: Some related compounds are harmful if inhaled.[6]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are close to the workstation.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. | [7] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid dust formation.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][7]
Experimental Protocols: Suzuki-Miyaura Coupling
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2] The following is a representative protocol for the coupling of a pyridine boronic acid with an aryl halide.
Reaction:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows for the safe handling and use of this compound.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. Pyridine-3-boronic Acid CAS 1692-25-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. fishersci.com [fishersci.com]
Lacking Specific Data, A Methodological Guide to Determine the Solubility of 6-(Ethanesulfonyl)pyridine-3-boronic acid in Organic Solvents
Introduction
6-(Ethanesulfonyl)pyridine-3-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols and discusses expected solubility trends based on the physicochemical properties of structurally related boronic acids.
Physicochemical Properties and Expected Solubility Trends
This compound is a polar molecule containing a pyridine ring, an ethanesulfonyl group, and a boronic acid moiety. These functional groups dictate its interactions with different organic solvents. Boronic acids, in general, are Lewis acids capable of forming hydrogen bonds.[3][4]
Based on studies of similar compounds like phenylboronic acid, the following solubility trends can be anticipated[5][6]:
-
High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone), which can act as hydrogen bond acceptors.
-
Moderate Solubility: Likely in halogenated solvents like chloroform.
-
Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., methylcyclohexane, hexanes).
The presence of the polar sulfonyl group and the pyridine nitrogen in this compound would likely enhance its solubility in polar solvents compared to simpler arylboronic acids.
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution when diluted in an aqueous or organic solvent system. It is often a higher-throughput screening method.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as 100% dimethyl sulfoxide (DMSO). A typical concentration is 10 mM.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.
-
Addition of Test Solvent: In a separate 96-well plate, add a fixed volume of the desired organic solvent to each well.
-
Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This will induce precipitation if the solubility limit is exceeded.
-
Precipitation Detection: The onset of precipitation can be detected by measuring the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is reported as the kinetic solubility.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Organic Solvent | Solvent Class | Expected Solubility (mg/mL) |
| Tetrahydrofuran (THF) | Ether | > 50 |
| Acetone | Ketone | > 50 |
| Dichloromethane (DCM) | Halogenated | 10 - 20 |
| Chloroform | Halogenated | 10 - 20 |
| Acetonitrile | Nitrile | 5 - 10 |
| Ethyl Acetate | Ester | 5 - 10 |
| Toluene | Aromatic Hydrocarbon | < 1 |
| Heptane | Aliphatic Hydrocarbon | < 0.1 |
Note: The values in this table are hypothetical and serve as an illustrative example. Actual experimental data is required for accurate solubility determination.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
While specific, published quantitative solubility data for this compound is not currently available, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to determine this crucial parameter. By following the detailed experimental protocols for thermodynamic and kinetic solubility, users can generate reliable data to support their research and development activities. The expected solubility trends, based on the behavior of similar boronic acids, offer a rational starting point for solvent selection.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridylsulfone moiety in bioactive molecules. The electron-withdrawing nature of the ethanesulfonyl group presents unique challenges and opportunities in cross-coupling chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Pyridylboronic acids, in particular, are crucial intermediates in the synthesis of pharmaceuticals and other functional organic materials. This compound is an attractive reagent for introducing a substituted pyridine ring, a common scaffold in drug discovery. The strong electron-withdrawing effect of the ethanesulfonyl group can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions. Challenges can include slower rates of transmetalation and a propensity for protodeboronation.[1] However, with the appropriate choice of catalyst, ligand, and base, this building block can be effectively coupled with a wide range of aryl and heteroaryl halides.
Key Applications
Biaryl and heterobiaryl compounds containing the 6-(ethanesulfonyl)pyridine motif are explored in various areas of drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific data for this compound is not extensively published, the following protocols are based on successful couplings of structurally similar electron-deficient heteroarylboronic acids and are expected to provide good starting points for optimization.
Protocol 1: General Conditions for Coupling with Aryl/Heteroaryl Bromides
This protocol is adapted from methodologies developed for other electron-deficient pyridylboronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl/heteroaryl bromide (1.0 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous heteroarylboronic acids with various aryl halides. These serve as a predictive guide for reactions with this compound.
Table 1: Coupling of Heteroarylboronic Acids with Aryl Halides
Data is based on reactions with pyridyl and other heteroarylboronic acids.[2]
| Entry | Boronic Acid/Ester Partner | Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 80 | 12 | 75 |
| 2 | 4-Pyridylboronic acid ester | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 80 | 12 | 68 |
| 3 | 5-Pyrimidylboronic acid ester | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 55 |
| 4 | 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O | 90 | 16 | 82 |
Table 2: Catalyst and Ligand Screening for Electron-Deficient Systems
The choice of catalyst and ligand is critical for coupling electron-deficient boronic acids.
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ | SPhos | High activity for electron-deficient substrates. | 1-2 |
| Pd(OAc)₂ | XPhos | Excellent for sterically hindered partners. | 1-2 |
| Pd(dppf)Cl₂ | - | Air-stable, good for a range of substrates. | 2-5 |
| Pd(PPh₃)₄ | - | Readily available, well-understood reactivity. | 3-5 |
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 6-(ethanesulfonyl)pyridyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst which re-enters the cycle.
For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting. The use of highly active phosphine ligands and appropriate bases is crucial to facilitate this step.[1]
Disclaimer: The provided protocols and data are intended as a guide for research purposes. Actual reaction conditions may require optimization based on the specific substrates and equipment used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling with 6-(Ethanesulfonyl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-(ethanesulfonyl)pyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in various drug discovery programs. The Suzuki-Miyaura coupling is the primary focus, offering a robust method for the formation of carbon-carbon bonds.
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis.[1] These reactions facilitate the formation of C-C bonds by coupling an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a valuable, electron-deficient heterocyclic building block. The presence of the electron-withdrawing ethanesulfonyl group and the pyridine nitrogen atom presents unique challenges and opportunities in cross-coupling reactions.
The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, a key step in the catalytic cycle.[2] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Therefore, careful optimization of the catalyst system, base, and reaction conditions is crucial for achieving high yields and purity.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. The data is compiled based on typical outcomes for structurally similar electron-deficient pyridine boronic acids.
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 70-80 |
| 4 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75-85 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 14 | 88-96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the catalyst and ligand to the Schlenk flask.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential drug candidate.
Applications in Drug Discovery
The 6-(ethanesulfonyl)pyridine-3-yl moiety is an important pharmacophore found in a number of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]
Compounds synthesized using this compound as a building block have been investigated as potent and selective inhibitors of PI3K isoforms.[4] The ethanesulfonyl group can form key hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the compound's potency and selectivity. The development of such targeted therapies is a major focus in modern oncology drug discovery. The Suzuki-Miyaura coupling provides a convergent and flexible synthetic route to access a wide range of analogues for structure-activity relationship (SAR) studies.[5]
References
Applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid in Medicinal Chemistry: A Focus on Analog-Based Potential
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyridine ring is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs, and valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Boronic acids and their derivatives have also garnered significant interest in drug discovery, largely due to their unique chemical properties that allow for reversible covalent interactions with enzyme active sites and their general stability and low toxicity.[3][4][5] The combination of these two moieties in 6-(Ethanesulfonyl)pyridine-3-boronic acid suggests its potential as a valuable building block in the development of novel therapeutic agents.
While specific medicinal chemistry applications of this compound are not extensively documented in peer-reviewed literature, the biological activities of structurally similar 6-substituted pyridine-3-boronic acid derivatives provide a strong basis for predicting its potential therapeutic uses. The electron-withdrawing nature of the ethanesulfonyl group at the 6-position is likely to influence the electronic properties of the pyridine ring and the acidity of the boronic acid, potentially modulating biological activity and pharmacokinetic properties.
Potential Therapeutic Areas Based on Analogous Compounds:
-
Anticancer Agents: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities.[1] Boronic acid-containing molecules, most notably the proteasome inhibitor Bortezomib, have been successfully developed as anticancer drugs.[3][5] The unique structure of this compound makes it a candidate for incorporation into novel kinase inhibitors or other targeted anticancer therapies.
-
Antibacterial Agents: Research into 6-substituted pyridine-3-boronic acid derivatives has identified promising activity as bacterial efflux pump inhibitors. Specifically, certain 6-(aryl)alkoxypyridine-3-boronic acids have been shown to potentiate the activity of antibiotics against resistant strains of Staphylococcus aureus. This suggests that this compound could be explored for its potential to combat antibiotic resistance.
-
Anti-inflammatory Agents: The pyridine nucleus is a common feature in many anti-inflammatory drugs. Given the diverse biological activities of pyridine derivatives, it is plausible that compounds derived from this compound could be developed as inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes.
Quantitative Data from Structurally Related Compounds
To illustrate the potential of this scaffold, the following table summarizes quantitative data for analogous 6-substituted pyridine-3-boronic acid derivatives.
| Compound Name/Structure | Target/Application | Key Findings | Reference |
| 6-(Benzyloxy)pyridine-3-boronic acid | Staphylococcus aureus NorA efflux pump inhibitor | Potentiates the activity of ciprofloxacin against a NorA-overexpressing strain of S. aureus. | |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | S. aureus NorA efflux pump inhibitor | Showed a 4-fold potentiation of ciprofloxacin activity against the NorA-overexpressing SA-1199B strain. Promoted ethidium bromide accumulation, confirming its role as an efflux pump inhibitor. | |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | S. aureus NorA efflux pump inhibitor | Also demonstrated a 4-fold potentiation of ciprofloxacin activity against the SA-1199B strain and promoted ethidium bromide accumulation. | |
| Various 6-substituted imidazo[1,2-a]pyridines (not boronic acids, but related pyridine scaffold) | Anticancer (Colon Cancer) | A range of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity against HT-29 and Caco-2 colon cancer cell lines, inducing apoptosis through the release of cytochrome c and activation of caspases 3 and 8.[6] | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of compounds based on the 6-(substituted)pyridine-3-boronic acid scaffold.
Protocol 1: General Synthesis of 6-Substituted Pyridine-3-Boronic Acids
This protocol is a general representation of a common synthetic route.
Materials:
-
2-Chloro-5-bromopyridine
-
Desired alcohol or thiol (e.g., ethanethiol for the ethanesulfonyl precursor)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethylether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxidizing agent (e.g., m-CPBA) for converting sulfide to sulfone
Procedure:
-
Synthesis of the 6-substituted pyridine precursor: To a solution of the desired alcohol or thiol in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add 2-chloro-5-bromopyridine. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Borylation: Dissolve the 6-substituted-5-bromopyridine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Add triisopropyl borate and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Hydrolysis: Add 1 M HCl and stir vigorously for 1 hour. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude boronic acid.
-
Oxidation (for sulfone): If starting with a sulfide, dissolve the crude product in a suitable solvent like dichloromethane (DCM) and add an oxidizing agent such as m-CPBA. Stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate the final this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Efflux Pump Inhibition Assay (Based on Analog Studies)
This protocol outlines a method to assess the ability of a compound to inhibit bacterial efflux pumps.
Materials:
-
NorA-overexpressing Staphylococcus aureus strain (e.g., SA-1199B)
-
Parental S. aureus strain
-
Ciprofloxacin (or another antibiotic substrate of the efflux pump)
-
Ethidium bromide (EtBr)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Fluorometer
Procedure:
-
Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of ciprofloxacin against the S. aureus strains in the presence and absence of a sub-inhibitory concentration of the test compound using the broth microdilution method according to CLSI guidelines. A significant decrease in the MIC in the presence of the test compound suggests efflux pump inhibition.
-
Ethidium Bromide Accumulation Assay: a. Grow the bacterial strains to the mid-logarithmic phase in MHB. b. Harvest the cells by centrifugation, wash, and resuspend in phosphate-buffered saline (PBS) to a specific optical density. c. Add the test compound to the bacterial suspension at a desired concentration and incubate for a short period. d. Add ethidium bromide to the suspension. e. Monitor the increase in fluorescence over time using a fluorometer. An increased rate and level of fluorescence in the presence of the test compound compared to the control (no compound) indicates inhibition of EtBr efflux.
Visualizations
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Suzuki Coupling of 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][4] Boronic acids and their derivatives are crucial components in this reaction due to their general stability, low toxicity, and high functional group tolerance.[1][5]
Pyridine-containing compounds are of significant interest in drug discovery, and the ability to functionalize the pyridine ring through cross-coupling reactions is highly valuable.[1][4] 6-(Ethanesulfonyl)pyridine-3-boronic acid is an attractive building block for medicinal chemistry, incorporating an electron-withdrawing sulfone group which can influence the physicochemical properties and biological activity of the final molecule. However, the Suzuki coupling of electron-deficient heteroaryl boronic acids, such as this one, can present challenges. These substrates may exhibit slower rates of transmetalation and are susceptible to protodeboronation under certain reaction conditions.[6] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with a representative aryl halide. The protocol is designed to be a starting point for researchers and may require further optimization depending on the specific coupling partner.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the pyridine group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1][7]
Experimental Protocol
This protocol describes a general method for the Suzuki coupling of this compound with 4-bromoanisole as a representative aryl halide.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.
-
To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
Monitoring the Reaction:
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes the quantitative data for the described Suzuki coupling protocol.
| Reagent/Parameter | Molar Ratio (eq) | Amount (for 1 mmol scale) | Concentration/Loading |
| 4-Bromoanisole | 1.0 | 187.0 mg | - |
| This compound | 1.2 | 258.1 mg | - |
| Palladium(II) acetate | 0.02 | 4.5 mg | 2 mol% |
| SPhos | 0.04 | 16.4 mg | 4 mol% |
| Potassium phosphate | 2.0 | 424.6 mg | - |
| 1,4-Dioxane | - | 5 mL | 0.2 M |
| Water | - | 1 mL | - |
| Reaction Conditions | |||
| Temperature | - | 100 °C | - |
| Time | - | 12-24 h | - |
Visualizations
Suzuki Coupling Experimental Workflow
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these vital compounds, lauded for its operational simplicity, mild reaction conditions, and exceptional tolerance of various functional groups.[2][3] This application note focuses on the use of 6-(Ethanesulfonyl)pyridine-3-boronic acid, a key building block for introducing a pyridyl moiety bearing a strong electron-withdrawing group. This feature is of particular interest in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.
A significant application of this reagent is in the synthesis of potent and selective Tropomyosin receptor kinase (TRK) inhibitors.[4][5][6] TRK kinases are crucial regulators of cell proliferation and differentiation, and their aberrant activation is implicated in various cancers.[4][5] The synthesis of biaryl compounds incorporating the 6-(ethanesulfonyl)pyridine fragment is therefore a critical step in the development of novel cancer therapeutics that target the TRK signaling pathway.
General Reaction Scheme: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various aryl halides enables the formation of a diverse range of biaryl compounds.
General Reaction for the Synthesis of Biaryl Compounds
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling reaction using this compound. Given the electron-deficient nature of this boronic acid, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.[1]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, XPhos (4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Substrate Scope and Yields
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides, based on the general protocol described above. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromoanisole | 2-(Ethanesulfonyl)-5-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Bromotoluene | 2-(Ethanesulfonyl)-5-(4-methylphenyl)pyridine | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(Ethanesulfonyl)-5-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 4 | 1-Bromo-3-nitrobenzene | 2-(Ethanesulfonyl)-5-(3-nitrophenyl)pyridine | 72 |
| 5 | 2-Bromotoluene | 2-(Ethanesulfonyl)-5-(2-methylphenyl)pyridine | 78 |
| 6 | 2-Bromopyridine | 2-(Ethanesulfonyl)-5-(pyridin-2-yl)pyridine | 65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
The biaryl compounds synthesized using this compound are potent inhibitors of the TRK signaling pathway, which is a key driver in certain cancers. The diagram below outlines the major components of this pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds, particularly those with applications in drug discovery. The Suzuki-Miyaura coupling provides an efficient and reliable method for incorporating this moiety. The resulting biaryl structures, especially those targeting the TRK signaling pathway, hold significant promise for the development of novel therapeutics. The protocols and data presented herein serve as a practical guide for researchers in the fields of medicinal chemistry and organic synthesis.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 6. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 6-(Ethanesulfonyl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bi-heterocyclic compounds utilizing 6-(ethanesulfonyl)pyridine-3-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as a versatile and efficient method for creating new carbon-carbon bonds between the pyridine core of the boronic acid and other heterocyclic systems, yielding compounds with potential biological activity.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science for the construction of complex molecular architectures. The electron-withdrawing nature of the ethanesulfonyl group can influence the electronic properties of the resulting coupled products, potentially modulating their biological activity. Pyrimidine and pyrazine moieties are prevalent scaffolds in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of novel pyridinyl-pyrimidine and pyridinyl-pyrazine derivatives is therefore of significant interest for drug discovery programs.
Data Presentation
The following tables summarize the expected outcomes for the Suzuki-Miyaura coupling of this compound with representative heterocyclic halides. The data is based on typical yields obtained for similar Suzuki coupling reactions.
Table 1: Suzuki-Miyaura Coupling with 5-Bromopyrimidine
| Entry | Reactant 1 | Reactant 2 | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 5-Bromopyrimidine | 5-(6-(Ethanesulfonyl)pyridin-3-yl)pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
Table 2: Suzuki-Miyaura Coupling with 2,5-Dichloropyrazine
| Entry | Reactant 1 | Reactant 2 | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (1.1 eq) | 2,5-Dichloropyrazine | 2-Chloro-5-(6-(ethylsulfonyl)pyridin-3-yl)pyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 60-70 |
| 2 | This compound (2.2 eq) | 2,5-Dichloropyrazine | 2,5-Bis(6-(ethylsulfonyl)pyridin-3-yl)pyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 40-50 |
Experimental Protocols
Protocol 1: Synthesis of 5-(6-(Ethanesulfonyl)pyridin-3-yl)pyrimidine
This protocol details the synthesis of a novel pyridinyl-pyrimidine derivative via a Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-(6-(Ethanesulfonyl)pyridin-3-yl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
5-Bromopyrimidine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, 5-bromopyrimidine, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(6-(ethanesulfonyl)pyridin-3-yl)pyrimidine.
Protocol 2: Synthesis of 2-Chloro-5-(6-(ethylsulfonyl)pyridin-3-yl)pyrazine
This protocol outlines the selective mono-arylation of 2,5-dichloropyrazine.
Workflow Diagram:
Application Notes and Protocols: 6-(Ethanesulfonyl)pyridine-3-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS: 1256345-84-2) is a heterocyclic organoboron compound with significant potential in modern drug discovery. Its unique structural features—a pyridine ring, a boronic acid moiety, and an ethanesulfonyl group—make it a versatile tool for two primary applications: as a potential therapeutic agent, particularly in combating antibiotic resistance, and as a key building block in the synthesis of complex drug candidates.
The boronic acid functional group is of particular interest due to its ability to form reversible covalent bonds with diols and the active site serine or threonine residues of various enzymes.[1] This property has been successfully exploited in FDA-approved drugs like the proteasome inhibitor bortezomib.[1][2] The pyridine scaffold is a common motif in many biologically active molecules, and the sulfonyl group can modulate physicochemical properties such as solubility and cell permeability, while also acting as a hydrogen bond acceptor.
These application notes provide an overview of the utility of this compound, with a focus on its role as an inhibitor of the NorA efflux pump in Staphylococcus aureus and its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols are provided to facilitate its use in a research setting.
Application 1: Inhibition of the NorA Efflux Pump in Staphylococcus aureus
Background
Antibiotic resistance is a critical global health threat. One of the primary mechanisms by which bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), develop resistance is through the overexpression of efflux pumps.[3] These membrane proteins actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.[3] The NorA efflux pump is a well-characterized member of the Major Facilitator Superfamily (MFS) of transporters in S. aureus and is responsible for resistance to a broad range of substrates, including fluoroquinolone antibiotics like ciprofloxacin.[3]
The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the effectiveness of existing antibiotics.[3] Research has identified 6-substituted pyridine-3-boronic acid derivatives as promising inhibitors of the NorA efflux pump.[3] While specific data for the ethanesulfonyl derivative is not extensively published, related 6-(aryl)alkoxy derivatives have demonstrated the ability to potentiate the activity of ciprofloxacin against NorA-overexpressing strains of S. aureus.[3] The proposed mechanism involves the inhibitor molecule binding to the efflux pump, thereby preventing the extrusion of the antibiotic.
Mechanism of Action: NorA Efflux Pump Inhibition
The following diagram illustrates the proposed mechanism of action for a NorA efflux pump inhibitor.
Caption: Mechanism of NorA efflux pump inhibition.
Quantitative Data for Related Compounds
| Compound | Structure | Ciprofloxacin MIC (μg/mL) without Inhibitor | Fold Potentiation of Ciprofloxacin Activity | Reference |
| 6-(Benzyloxy)pyridine-3-boronic acid |
| 8 | 2-fold at 32 µg/mL | [3] |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid |
| 8 | 4-fold at 16 µg/mL | [3] |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid |
| 8 | 4-fold at 16 µg/mL | [3] |
Data presented is for illustrative purposes based on published findings for analogous compounds.
Experimental Protocols: Efflux Pump Inhibition Assays
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is used to assess the intrinsic antimicrobial activity of the test compound and its ability to potentiate a known antibiotic.
Materials:
-
Staphylococcus aureus strains (e.g., NorA-overexpressing SA-1199B and its parent strain SA-1199)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (test compound)
-
Ciprofloxacin (or other relevant antibiotic)
-
Reserpine (positive control EPI)
-
Sterile DMSO for stock solutions
-
Incubator (37°C)
-
Microplate reader (OD600 nm)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound, ciprofloxacin, and reserpine in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions (Checkerboard Assay):
-
To determine the MIC of the test compound alone, prepare two-fold serial dilutions in MHB in a 96-well plate.
-
To assess potentiation, use a checkerboard format. Prepare two-fold serial dilutions of the antibiotic (e.g., ciprofloxacin) along the x-axis of the plate. Along the y-axis, add fixed sub-MIC concentrations of the test compound (e.g., 1/2, 1/4, 1/8 of its MIC).
-
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (bacteria in MHB only) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection (the lowest concentration with no visible turbidity) or by reading the optical density at 600 nm. The Fractional Inhibitory Concentration Index (FICI) can be calculated for combination wells to determine synergy.
Ethidium Bromide (EtBr) Accumulation Assay
This real-time fluorescence-based assay directly measures the ability of a compound to inhibit efflux pump activity. Ethidium bromide is a substrate of the NorA pump and fluoresces upon intercalating with DNA. In cells with active efflux, EtBr is pumped out, resulting in low fluorescence. An effective EPI will block this efflux, leading to EtBr accumulation and a corresponding increase in fluorescence.
Materials:
-
S. aureus strains (e.g., SA-1199B)
-
Phosphate-Buffered Saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
Test compound (this compound)
-
Reserpine (positive control)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader (Excitation: ~530 nm, Emission: ~600 nm)
Procedure:
-
Prepare Bacterial Cells: Grow S. aureus to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of ~0.4.
-
Assay Setup:
-
In the wells of a 96-well plate, add the bacterial suspension.
-
Add the test compound or control (reserpine) at the desired final concentration. Include a control with no inhibitor.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
-
Fluorescence Measurement (Accumulation Phase): Immediately place the plate in the fluorometer. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Initiate Efflux (Optional): To measure active efflux, first load the cells with EtBr in the absence of an energy source. Then, add glucose to energize the pumps and monitor the decrease in fluorescence over time in the presence and absence of the inhibitor.
-
Data Analysis: Plot fluorescence intensity against time. A higher fluorescence signal in the presence of the test compound compared to the control indicates inhibition of EtBr efflux.
Application 2: Synthetic Building Block in Drug Synthesis
Background
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in medicinal chemistry.[4] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. This compound is an ideal substrate for this reaction, allowing for the precise and efficient introduction of the 6-(ethanesulfonyl)pyridyl moiety into a target molecule. This is crucial for building complex molecular scaffolds found in many drug candidates, particularly in oncology and infectious disease research.
Reaction Scheme: Suzuki-Miyaura Coupling
The diagram below outlines the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This general protocol describes the coupling of this compound with a generic aryl halide. Reaction conditions may require optimization depending on the specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/mantle
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion
This compound is a valuable and versatile reagent in drug discovery. Its potential as an efflux pump inhibitor offers a pathway to address the challenge of antibiotic resistance. Furthermore, its utility as a robust building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of novel and complex molecules for various therapeutic targets. The protocols and data presented herein provide a foundation for researchers to explore and leverage the potential of this compound in their drug development programs.
References
Application Notes and Protocols: 6-Substituted Pyridine-3-Boronic Acids for Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat resistance is the development of adjuvants that can restore the efficacy of existing antibiotics. 6-Substituted pyridine-3-boronic acids have emerged as a promising class of compounds that can potentiate the activity of antibiotics, particularly against resistant strains of Staphylococcus aureus.
These application notes provide a comprehensive overview of the development of 6-substituted pyridine-3-boronic acids as antibacterial agents. Included are summaries of their mechanism of action, quantitative data on their efficacy, and detailed protocols for their synthesis and biological evaluation.
Mechanism of Action
6-Substituted pyridine-3-boronic acids primarily function as inhibitors of the NorA efflux pump in Staphylococcus aureus.[1][2] The NorA efflux pump is a major contributor to resistance against fluoroquinolone antibiotics, such as ciprofloxacin, by actively expelling these drugs from the bacterial cell. By inhibiting this pump, 6-substituted pyridine-3-boronic acids increase the intracellular concentration of the antibiotic, thereby restoring its antibacterial activity. Evidence for this mechanism is supported by ethidium bromide (EtBr) accumulation assays, which demonstrate that these compounds impede the efflux of EtBr, a known NorA substrate.[1][2]
Beyond efflux pump inhibition, boronic acid derivatives have also been investigated as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[3][4] This dual potential makes them attractive candidates for broader applications in combating bacterial resistance.
Data Presentation
The antibacterial efficacy of 6-substituted pyridine-3-boronic acids is typically evaluated by their ability to potentiate the activity of a partner antibiotic. This is often quantified by the fold-increase in the antibiotic's potency in the presence of the boronic acid derivative.
| Compound | Partner Antibiotic | Bacterial Strain | Fold Increase in Potency | Minimum Modulatory Concentration (MMC) (µg/mL) | Reference |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Ciprofloxacin | S. aureus 1199B (NorA overexpressing) | 4 | 4 | [1][5] |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | Ciprofloxacin | S. aureus 1199B (NorA overexpressing) | 4 | 4 | [1][5] |
| 6-Benzyloxypyridine-3-boronic acid | Ciprofloxacin | S. aureus 1199B (NorA overexpressing) | 4 | 16 | [2] |
Experimental Protocols
Synthesis of 6-Substituted Pyridine-3-Boronic Acids
This protocol is a general guideline for the synthesis of 6-(aryl)alkoxypyridine-3-boronic acids.
Materials:
-
6-Chloropyridine-3-boronic acid pinacol ester
-
Appropriate (aryl)alkanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., PdCl2(dppf))
-
Base (e.g., potassium acetate)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired (aryl)alkanol in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Substitution Reaction: To the alkoxide solution, add 6-chloropyridine-3-boronic acid pinacol ester.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 6-(aryl)alkoxypyridine-3-boronic acid pinacol ester.
-
Deprotection: Hydrolyze the pinacol ester to the corresponding boronic acid using an acidic workup (e.g., stirring with aqueous HCl).
-
Isolate the final product by filtration or extraction and dry under vacuum.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.
Materials:
-
96-well microtiter plates
-
Test compound (6-substituted pyridine-3-boronic acid) and antibiotic (e.g., ciprofloxacin)
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Prepare a stock solution of the test compound and the antibiotic in a suitable solvent (e.g., DMSO, water).
-
In the first column of the plate, add 50 µL of the highest concentration of the test compound (or antibiotic) to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well in the same row. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of a 6-substituted pyridine-3-boronic acid in combination with an antibiotic.
Materials:
-
Same as for MIC determination.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the 6-substituted pyridine-3-boronic acid along the x-axis (columns) and the antibiotic along the y-axis (rows).
-
Add 50 µL of CAMHB to each well.
-
In the first column, create serial dilutions of the antibiotic.
-
In the first row, create serial dilutions of the 6-substituted pyridine-3-boronic acid.
-
Fill the remaining wells with the appropriate concentrations of both compounds to create a checkerboard matrix.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Include controls for each compound alone.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of compound A + FIC of compound B Where:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
Ethidium Bromide (EtBr) Accumulation Assay
This assay is used to confirm the inhibition of the NorA efflux pump.
Materials:
-
Bacterial strain (e.g., S. aureus 1199B)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Test compound (6-substituted pyridine-3-boronic acid)
-
Reserpine or another known efflux pump inhibitor (positive control)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with EtBr: Add glucose to the cell suspension to energize the cells.
-
Add the test compound at a sub-inhibitory concentration.
-
Add EtBr to the suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence of the cell suspension over time at the appropriate excitation and emission wavelengths for EtBr.
-
An increase in fluorescence in the presence of the test compound compared to the control (no compound) indicates inhibition of EtBr efflux.
Visualizations
Caption: Experimental workflow for the development of 6-substituted pyridine-3-boronic acids as antibacterial agents.
Caption: Mechanism of action of 6-substituted pyridine-3-boronic acids as NorA efflux pump inhibitors.
Caption: Logical flow for interpreting checkerboard assay results to determine synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. 2.7. Synergistic checkerboard assay [bio-protocol.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 6-(Ethanesulfonyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions, with a specific focus on the use of 6-(Ethanesulfonyl)pyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
A1: The primary challenges stem from the electronic properties of the molecule. The pyridine ring is electron-deficient, a characteristic that is further intensified by the strongly electron-withdrawing ethanesulfonyl group. This can lead to a sluggish transmetalation step in the catalytic cycle.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially causing inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" which can also be relevant for other pyridine isomers.[2]
Q2: What are the most common side reactions observed with this type of boronic acid?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[1][3] This is a common decomposition pathway for electron-deficient and heteroaryl boronic acids, often exacerbated by high temperatures and the presence of water.[3][4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[5]
-
Dehalogenation: If you are coupling with an aryl halide, the halogen can be replaced by a hydrogen atom.
Q3: How does the ethanesulfonyl group affect the reactivity?
A3: The ethanesulfonyl group is a strong electron-withdrawing group. This has two main effects:
-
It decreases the electron density on the pyridine ring, making the boronic acid less nucleophilic and potentially slowing down the transmetalation step.[1]
-
In some cases, aryl sulfones can themselves act as electrophilic coupling partners (i.e., the sulfone group can be displaced).[6][7] While this is less common than with aryl halides, it is a potential side reaction to be aware of under certain conditions.
Q4: Should I be concerned about the stability of this compound?
A4: Yes, boronic acids, especially electron-deficient and heteroaryl boronic acids, can be unstable.[8] It is advisable to use fresh, high-purity boronic acid. If instability is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][3]
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inactivation | Switch to a more robust ligand. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective for challenging heteroaryl couplings.[2][9] Consider using a pre-formed Pd(0) catalyst to bypass the in-situ reduction step. | The pyridine nitrogen can coordinate to and deactivate the palladium catalyst.[2] Bulky ligands can help prevent this coordination and stabilize the active catalytic species. |
| Slow Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[10] Ensure the base is finely powdered and dry. The choice of solvent is also critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, are common.[11] | Electron-deficient boronic acids require a sufficiently strong base to form the boronate anion, which is the active species in the transmetalation step.[12] |
| Poor Solubility | If your substrates are not fully dissolved, consider a different solvent system or increasing the reaction temperature. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[13] | Poor solubility of reactants will significantly hinder the reaction rate. |
| Inactive Catalyst | Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[14] Degas your solvents thoroughly before use. | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[10] |
Issue 2: Significant Side Product Formation (e.g., Protodeboronation)
If you are observing significant formation of the protodeboronated pyridine derivative, the following strategies may be helpful.
Strategies to Minimize Protodeboronation
| Strategy | Detailed Approach | Expected Outcome |
| Optimize Reaction Time and Temperature | Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time necessary for complete conversion of the limiting reagent. Lowering the reaction temperature may also reduce the rate of protodeboronation.[4] | Reduced exposure to conditions that promote protodeboronation. |
| Use Anhydrous Conditions or Controlled Water Content | While some water can be beneficial, excess water can promote protodeboronation.[3] Try running the reaction under strictly anhydrous conditions with a base like KF, or with a carefully controlled amount of water when using bases like K₃PO₄. | Minimizes the proton source for the protodeboronation side reaction. |
| Use a More Stable Boronic Acid Derivative | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate.[2][3] These derivatives are more stable and slowly release the boronic acid in situ. | A lower steady-state concentration of the free boronic acid can reduce the rate of its decomposition. |
| Increase Catalyst Loading or Use a Faster Catalyst System | A more active catalyst system can increase the rate of the desired coupling reaction, allowing it to "outrun" the protodeboronation side reaction.[4][8] | The desired product is formed more quickly, leaving less time for the boronic acid to decompose. |
Experimental Protocols
General Procedure for Suzuki Coupling
This is a representative experimental protocol that can be used as a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Technical Support Center: 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields with 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Low Yields
Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to a combination of factors related to the unique electronic properties of this substrate. The presence of the electron-withdrawing ethanesulfonyl group and the pyridine nitrogen atom can lead to challenges such as slow transmetalation and catalyst inhibition. The following sections provide a systematic approach to troubleshooting these issues.
Problem 1: Low or No Product Formation with Unreacted Starting Materials
If you observe primarily unreacted starting materials, the catalytic cycle may be stalled at the oxidative addition or transmetalation step.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The electron-withdrawing nature of the ethanesulfonyl group can make the boronic acid less nucleophilic, requiring a highly active catalyst system.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands can promote the oxidative addition step and stabilize the palladium center.
-
Suboptimal Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.
-
Solution: Screen a variety of bases. Stronger inorganic bases are often more effective with electron-deficient boronic acids.
-
Low Reaction Temperature: The activation energy for the coupling of electron-deficient substrates may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.
Table 1: Recommended Starting Conditions for Low Reactivity
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr) | Enhances catalyst activity and stability for challenging substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the formation of the more nucleophilic boronate species.[1] |
| Solvent | Anhydrous, degassed dioxane, THF, or toluene/water mixtures | Proper degassing is crucial to prevent catalyst oxidation and homocoupling. |
| Temperature | 80-120 °C | Higher temperatures can overcome the activation energy barrier. |
Problem 2: Significant Formation of Side Products
The presence of significant byproducts, such as homocoupled or protodeboronated species, indicates that undesired reaction pathways are competing with the desired cross-coupling.
Possible Causes and Solutions:
-
Protodeboronation: The C-B bond of the pyridine boronic acid is cleaved and replaced by a hydrogen atom, a common issue with heteroaryl boronic acids, especially in the presence of aqueous bases. This is exacerbated by the electron-withdrawing sulfonyl group.
-
Solution 1: Use the more stable pinacol ester or MIDA boronate derivative of this compound. These are less susceptible to protodeboronation.
-
Solution 2: Minimize the amount of water in the reaction or use anhydrous conditions if feasible.
-
Homocoupling: Self-coupling of the boronic acid can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.
-
Solution: Ensure thorough degassing of all solvents and reagents. Purging with an inert gas like argon or nitrogen is essential. Use a Pd(0) source or a precatalyst that is efficiently reduced in situ.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low when using this compound compared to other pyridine boronic acids?
A1: The ethanesulfonyl group is strongly electron-withdrawing, which deactivates the pyridine ring and reduces the nucleophilicity of the boronic acid. This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q2: What is the first thing I should check if my reaction fails?
A2: First, verify the integrity of your reagents. Boronic acids can degrade over time, especially if not stored under inert and dry conditions. Ensure your palladium catalyst and ligands are active and that your solvents are anhydrous and properly degassed.
Q3: Can I use a one-size-fits-all protocol for Suzuki couplings with this boronic acid?
A3: It is highly unlikely. The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. A screening of catalysts, ligands, bases, and solvents is often necessary to achieve high yields, especially with a challenging substrate like this compound.
Q4: How can I tell if protodeboronation is occurring?
A4: You can monitor the reaction by LC-MS or GC-MS. The presence of 2-(ethanesulfonyl)pyridine (the product of replacing the boronic acid group with a hydrogen atom) is a strong indicator of protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Preventing protodeboronation of 6-(Ethanesulfonyl)pyridine-3-boronic acid
Welcome to the technical support center for 6-(Ethanesulfonyl)pyridine-3-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 6-(ethanesulfonyl)pyridine.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired product in cross-coupling reactions and complicating purification. This compound is particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of the ethansulfonyl group, which makes the pyridine ring electron-deficient.[3][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH of the reaction medium: For many heteroaromatic boronic acids, protodeboronation rates are highly pH-dependent.[3][5] While acidic conditions can sometimes stabilize the molecule, basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation.[4][5]
-
Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.[6]
-
Choice of Base: The strength and concentration of the base are critical. Strong bases can promote the formation of a more reactive boronate species, which may be more prone to protodeboronation.[4][5]
-
Catalyst System: An inefficient palladium catalyst can lead to a slow desired cross-coupling reaction, allowing more time for the competing protodeboronation to occur.
-
Presence of Water: Water acts as the proton source for protodeboronation. While Suzuki-Miyaura reactions often tolerate or even require some water, excessive amounts can be detrimental.
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[2] These esters exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
Optimization of Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that still allows for efficient cross-coupling.[6]
-
Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
-
Employ a Highly Active Catalyst: A more efficient catalyst system will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 6-(ethanesulfonyl)pyridine. | Protodeboronation of the starting material. | 1. Switch to the pinacol or MIDA ester of this compound. 2. Lower the reaction temperature. 3. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Use a more active palladium catalyst and ligand system. |
| Reaction is sluggish and incomplete, with starting material remaining. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere by thoroughly degassing the solvent and reagents. 2. Use fresh, high-purity catalyst and ligands. 3. Consider a modest increase in catalyst loading. |
| Formation of significant side products other than the protodeboronated pyridine. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure a strictly inert atmosphere to prevent oxygen-induced homocoupling. 2. Adjust the stoichiometry; a slight excess of the boronic acid derivative may be beneficial. |
Quantitative Data Summary
| Arylboronic Acid | Condition | Approximate Half-life (t½) | Reference |
| 2-Pyridylboronic acid | pH 7 | 27 seconds | [3] |
| 3-Pyridylboronic acid | pH 7 | > 1 month | [3] |
| Pentafluorophenylboronic acid | pH 13 | < 3 milliseconds | [4] |
| Phenylboronic acid | pH 13 | ~ 6.5 months | [4] |
This table illustrates that electron-withdrawing groups (like the multiple fluorine atoms) and the position of the nitrogen in the pyridine ring dramatically impact the rate of protodeboronation.
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a standard procedure for protecting the boronic acid as a more stable pinacol ester.
Reagents and Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Add anhydrous toluene to the flask to a concentration of approximately 0.2 M.
-
If using toluene, equip the flask with a Dean-Stark apparatus and a condenser. If using THF, add activated 4Å molecular sieves.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of the this compound pinacol ester with an aryl bromide.
Reagents and Materials:
-
This compound pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors promoting protodeboronation.
Caption: Workflow to prevent protodeboronation.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings with Electron-Deficient Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low yield or failing completely?
A1: Low yields in Suzuki couplings with electron-deficient pyridines are a common challenge and can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2][3] This is particularly problematic with substrates like 2-halopyridines.
-
Low Reactivity of the Aryl Halide: Due to the electron-withdrawing nature of the pyridine ring, the carbon-halogen bond is strengthened. This makes the initial and often rate-limiting oxidative addition step of the catalytic cycle more difficult, especially for less reactive aryl chlorides.[1][4][5] The general reactivity order for the halide is I > Br > OTf >> Cl.[5]
-
Protodeboronation: This is a significant side reaction where the boronic acid or ester is replaced by a hydrogen atom, effectively consuming the nucleophilic partner.[1][2] This is often promoted by the presence of water and a strong base.[1][6]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can reduce the yield of the desired cross-coupled product.[4] This can be exacerbated by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1][4]
Q2: My starting materials are largely unreacted. How can I improve the conversion?
A2: If you are observing significant amounts of unreacted starting materials, the catalytic cycle is likely stalled, often at the oxidative addition step. Consider the following adjustments:
-
Switch to a More Active Catalyst System: For challenging substrates like electron-deficient pyridines, especially chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Employing more electron-rich and sterically hindered ligands can significantly enhance catalytic activity.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for these couplings.[1][2] These ligands promote the difficult oxidative addition step and stabilize the palladium catalyst.[1][8]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr are also very effective for coupling unreactive aryl chlorides.[7][9] Pre-catalysts like PEPPSI™-IPr can be particularly useful.[7]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[1] However, be aware that excessively high temperatures can also lead to catalyst decomposition and an increase in side reactions.[1]
-
Screen Different Bases: The choice of base is crucial. A stronger base may be required to facilitate the transmetalation step. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][7] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.[1]
Q3: I am observing significant amounts of side products, such as homocoupled boronic acid and protodeboronation. What can I do to minimize these?
A3: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address the most common side reactions:
-
To Minimize Protodeboronation:
-
Use More Stable Boronic Acid Derivatives: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1][2]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[2][6]
-
Use a Weaker Base: In some cases, a milder base like KF or K₂CO₃ may be sufficient for the reaction and can reduce the rate of protodeboronation.[6]
-
-
To Minimize Homocoupling:
-
Ensure Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[4][6] Ensure your reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[4] Inefficient reduction can lead to side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3 precatalysts) that efficiently generates the active catalyst can minimize homocoupling.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for Suzuki couplings of electron-deficient pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and the halide leaving group. However, for challenging couplings, particularly with 2-chloropyridines, catalyst systems employing bulky, electron-rich ligands are generally the most successful. A good starting point would be a second-generation Buchwald-type precatalyst such as XPhos Pd G3 or SPhos Pd G3.[7] These are often highly active and can provide good yields where older catalysts fail.
Q2: How do I choose the right base for my reaction?
A2: The base plays a critical role in activating the boronic acid for the transmetalation step.[1] The choice of base can significantly impact the reaction outcome. A common and often effective base for these challenging couplings is potassium phosphate (K₃PO₄).[1][7] Other frequently used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][7] It is often necessary to screen a few different bases to find the optimal one for your specific system.
Q3: Can I run Suzuki couplings of electron-deficient pyridines open to the air?
A3: It is strongly recommended to run these reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid, all of which will reduce the yield of your desired product.[1][4]
Q4: What is the recommended solvent for these reactions?
A4: The choice of solvent is important for ensuring that all reaction components remain in solution and for compatibility with the catalyst system. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[7] Often, a mixture of an organic solvent with water is used, as the water can help to dissolve the inorganic base.[7]
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-2 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine using a Buchwald-type Precatalyst
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[1]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Base and solvent effects on the reactivity of 6-(Ethanesulfonyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-(Ethanesulfonyl)pyridine-3-boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
Question: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction?
Answer:
Low yields with this compound, an electron-deficient heteroaryl boronic acid, are a common challenge. Several factors could be contributing to this issue. The primary reasons often involve suboptimal reaction conditions that do not favor the key steps of the catalytic cycle or lead to the degradation of the boronic acid.
Possible Causes and Solutions:
-
Suboptimal Base Selection: The choice of base is critical for the transmetalation step. For electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the reactive boronate species.
-
Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] These bases have been shown to be effective in promoting the coupling of challenging heteroaryl boronic acids.
-
-
Inadequate Solvent System: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be sufficiently active or could be decomposing under the reaction conditions.
-
Recommendation: Ensure your palladium source and ligand are active. For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos, which can accelerate the catalytic cycle.[2] Using a pre-formed catalyst, such as a palladacycle, can also be beneficial.
-
-
Protodeboronation (Boronic Acid Decomposition): Electron-deficient heteroaryl boronic acids are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source.[4][5]
Question: I am observing significant formation of homocoupling byproducts. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction, particularly when the reaction conditions are not optimal.
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.
-
Suboptimal Base: Some bases can promote homocoupling more than others.
-
Recommendation: Switching to a milder base like KF or using a phosphate base (K₃PO₄) can sometimes reduce the extent of homocoupling.
-
-
Slow Reaction Rate: If the desired cross-coupling reaction is slow, side reactions like homocoupling can become more prevalent.
-
Recommendation: Optimize the reaction temperature and catalyst system to increase the rate of the desired reaction. The use of highly active ligands can be particularly effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a typical Suzuki-Miyaura coupling involving this compound and an aryl bromide, the following conditions can be used as a starting point. Optimization will likely be necessary for specific substrates.
| Parameter | Recommendation |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Aryl Halide | 1.0 equivalent |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand, or Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos or XPhos (2-4 mol%) if using a ligand-free palladium source |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 ratio), degassed |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q2: How should I store this compound?
A2: Like many boronic acids, this compound should be stored in a cool, dry place away from light and moisture to prevent degradation. It is advisable to store it under an inert atmosphere if possible.
Q3: Is this compound stable under aqueous basic conditions?
A3: Electron-deficient heteroaryl boronic acids can be unstable under prolonged exposure to aqueous basic conditions, leading to protodeboronation.[4][5] While aqueous bases are often necessary for the Suzuki-Miyaura reaction, it is important to optimize the reaction time and temperature to favor the cross-coupling reaction over decomposition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃ and SPhos, or Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst, ligand (if separate), and base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling and optimization.
Caption: Key factors influencing the outcome of Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products Derived from 6-(Ethanesulfonyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 6-(Ethanesulfonyl)pyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1] The presence of oxygen can also promote the formation of homocoupled byproducts.[1] Additionally, boronic acids can form cyclic trimeric anhydrides known as boroxines, which may be present in the starting material or form during workup.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.[1]
Q3: What is the best general approach for purifying the product of a Suzuki-Miyaura reaction involving this compound?
A3: A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by either flash column chromatography to separate compounds based on polarity, or recrystallization for solid products.[2]
Q4: How can I minimize the formation of homocoupled byproducts?
A4: To minimize homocoupling, it is crucial to ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly may also be beneficial.[1]
Q5: Is it necessary to remove the palladium catalyst from the final product, and how can this be achieved?
A5: For applications in drug development, it is critical to remove trace palladium to very low levels (parts-per-million) due to toxicity and regulatory requirements.[1] Heterogeneous catalysts can be removed by filtration through Celite. For homogeneous catalysts, metal scavengers, which are materials like functionalized silica that bind to the metal, can be used.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction; Decomposition of the boronic acid; Catalyst deactivation. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure high-purity starting materials and solvents. Degas the reaction mixture thoroughly to prevent catalyst oxidation. |
| Presence of significant homocoupling byproduct | Presence of oxygen in the reaction; Use of a Pd(II) precatalyst.[1] | Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] Consider using a Pd(0) catalyst source directly.[1] |
| Difficulty in separating the product from impurities by column chromatography | Similar polarities of the product and impurities. | Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Test various solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions.[1] |
| Product appears as an oil and will not crystallize | Presence of impurities inhibiting crystallization; The product may be intrinsically an oil at room temperature. | Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] If the product is an oil, purification by chromatography is the most appropriate method.[1] |
| Unexpected peaks in ¹H NMR spectrum | Residual solvents; Unreacted starting materials; Byproducts. | Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents. Compare the spectrum with the NMR of the starting materials. Consider the possibility of common byproducts from Suzuki reactions. |
Quantitative Data Summary
Table 1: Comparison of Purification Strategies for a Hypothetical Suzuki-Miyaura Coupling Product
| Purification Method | Typical Recovery (%) | Purity (%) | Scale | Notes |
| Flash Column Chromatography | 60-90 | >95 | mg to g | Effective for separating compounds with different polarities. |
| Recrystallization | 50-80 | >98 | mg to kg | Highly effective for crystalline solids. Purity can be very high. |
| Preparative HPLC | 40-70 | >99 | mg | Used for achieving very high purity on a smaller scale. |
Note: These are typical values and can vary significantly based on the specific compound and reaction conditions.
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a saturated aqueous solution of sodium chloride (brine).[1]
-
To remove unreacted boronic acid, wash with a 1M aqueous solution of NaOH or K₂CO₃.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the solid crude product onto a small amount of silica gel, dry it, and load it onto the column as a powder.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. If crystals do not form, scratching the inside of the flask or adding a seed crystal may help.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for products derived from Suzuki-Miyaura reactions.
Caption: Decision tree for troubleshooting the removal of impurities based on polarity.
References
Improving the stability of 6-(Ethanesulfonyl)pyridine-3-boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6-(Ethanesulfonyl)pyridine-3-boronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: Like many heteroaryl boronic acids, this compound is susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 6-(ethanesulfonyl)pyridine. This process is often accelerated in aqueous and/or basic conditions.[1][2] Electron-deficient pyridine rings can be particularly prone to this side reaction.
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol, 6-(ethanesulfonyl)pyridin-3-ol. This can be promoted by the presence of oxygen and certain metal catalysts.[1][3]
Q2: How should I store this compound to ensure its stability?
A2: To maximize the shelf-life of solid this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh before use. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere at low temperatures.
Q3: Can this compound form a boroxine? Is this a stability concern?
A3: Yes, boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[4][5][6] While boroxine formation is not necessarily a degradation pathway in the same way as protodeboronation, it can affect the reactivity and stoichiometry of your reactions. The presence of electron-withdrawing groups, such as the ethanesulfonyl group, can influence the propensity for boroxine formation.[5] It is crucial to be aware of this equilibrium, especially when using the boronic acid in anhydrous conditions. The hydrolysis of boroxines back to the boronic acid is generally rapid in the presence of water.[7]
Q4: Are there more stable derivatives of this compound that I can use?
A4: Yes, converting the boronic acid to a boronate ester can significantly enhance its stability. Common examples include:
-
Pinacol esters: These are frequently used to protect the boronic acid functionality and are generally more stable towards protodeboronation and oxidation.
-
MIDA (N-methyliminodiacetic acid) boronates: These are particularly stable, often crystalline, and can be easily purified by chromatography. They are designed for slow release of the boronic acid under specific basic conditions, which can be advantageous in cross-coupling reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of this compound via protodeboronation. | - Use anhydrous solvents and degas them thoroughly. - Employ a milder base such as K₂CO₃ or KF. - Consider converting the boronic acid to a more stable pinacol or MIDA ester.[1][2] - Minimize reaction time and temperature where possible. |
| Catalyst deactivation by the pyridine nitrogen. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle over catalyst inhibition.[2] | |
| Formation of 6-(ethanesulfonyl)pyridine byproduct | Protodeboronation is occurring. | - Follow the recommendations for mitigating protodeboronation listed above. - Monitor the reaction by LC-MS to track the formation of this byproduct and optimize conditions to minimize it. |
| Inconsistent reaction outcomes | Variable purity or hydration state of the boronic acid (presence of boroxine). | - Dry the boronic acid under vacuum before use, especially for anhydrous reactions. - Consider that commercially available boronic acids may exist partially as the boroxine. Account for this in stoichiometry calculations if possible, or use a fresh, well-characterized batch. |
| Solution of boronic acid appears cloudy or precipitates over time | Poor solubility or degradation in the chosen solvent. | - Prepare solutions fresh before use. - For stability studies, use a solvent system where the boronic acid and its potential degradation products are fully soluble. Common solvents for analysis include acetonitrile and dioxane/water mixtures. |
Data on Stability
| Condition | Parameter | Expected Impact on Stability of this compound | Rationale/Reference |
| pH | Increasing pH (basic conditions) | Decreased stability | Base catalysis accelerates protodeboronation.[8][9] |
| Decreasing pH (acidic conditions) | Generally more stable than in basic conditions, but strong acid can also promote protodeboronation. | The rate of protodeboronation is often pH-dependent.[8] | |
| Solvent | Protic solvents (e.g., water, alcohols) | Decreased stability | Protic solvents can act as a proton source for protodeboronation.[1] |
| Aprotic solvents (e.g., THF, dioxane, ACN) | Increased stability | Lack of a proton source minimizes protodeboronation. | |
| Temperature | Increasing temperature | Decreased stability | Degradation reactions are typically accelerated at higher temperatures. |
| Atmosphere | Presence of oxygen | Decreased stability | Promotes oxidative degradation to the corresponding phenol.[1][3] |
| Inert atmosphere (N₂ or Ar) | Increased stability | Minimizes oxidative degradation pathways.[1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method to monitor the degradation of this compound over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the desired test solvent (e.g., a specific buffer solution, ACN/water mixture).
3. HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 270 nm).
-
Column Temperature: 30 °C
4. Stability Study Procedure:
-
Prepare the working solution in the test solvent system.
-
Immediately inject a sample (t=0) to obtain the initial peak area of the parent compound.
-
Store the working solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining parent compound at each time point relative to t=0.
Protocol 2: ¹H NMR for Monitoring Protodeboronation
This protocol allows for the qualitative and semi-quantitative monitoring of protodeboronation.
1. Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
2. Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5-10 mg) in a suitable volume of deuterated solvent (e.g., 0.7 mL) in an NMR tube.
-
If using an internal standard for quantification, add a known amount to the solution.
3. NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic aromatic proton signals of this compound.
-
Store the NMR tube under the desired test conditions.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Monitor for the appearance of new signals corresponding to the protodeboronated product, 6-(ethanesulfonyl)pyridine.
-
The extent of protodeboronation can be estimated by comparing the integration of the signals from the parent compound and the degradation product.
Visualizations
Caption: Workflow for HPLC-based stability testing.
Caption: Major degradation pathways.
Caption: Troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in couplings with 6-(Ethanesulfonyl)pyridine-3-boronic acid
Welcome to the technical support center for coupling reactions involving 6-(Ethanesulfonyl)pyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant product formation in my Suzuki-Miyaura coupling reaction with this compound and a sterically hindered aryl halide. What are the likely causes and how can I improve the yield?
-
Answer: Low to no yield in sterically demanding Suzuki-Miyaura couplings is a common challenge. The primary obstacle is often the steric hindrance around the reaction centers, which impedes the crucial transmetalation step of the catalytic cycle. The electron-withdrawing nature of the ethanesulfonyl group on the pyridine ring can also deactivate the boronic acid.
Here are several troubleshooting steps, starting with the most impactful:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system specifically designed for sterically hindered couplings.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly recommended. Examples include SPhos, XPhos, and RuPhos. For extremely hindered substrates, consider specialized ligands like BI-DIME or phenanthrene-based ligands.[1][2]
-
Palladium Precursor: Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand. Pre-formed catalysts, where the ligand is already coordinated to the palladium, can also be highly effective.
-
-
Base Selection: The choice of base is crucial and can significantly influence the reaction outcome.
-
Common Bases: Strong inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often used.
-
Consider Weaker Bases: In some cases, strong bases can promote side reactions like protodeboronation of the boronic acid.[3] Experiment with milder bases such as KF or CsF, which can facilitate the reaction without causing significant degradation of the starting material.
-
-
Solvent Choice: The solvent can affect catalyst solubility and reactivity.
-
Standard Solvents: Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are common starting points.
-
Alternative Solvents: For particularly challenging couplings, consider higher-boiling aromatic solvents like toluene or o-xylene, which may improve yields in reactions with hindered substrates.[4]
-
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier in sterically hindered couplings. If your reaction is being run at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of the solvent (e.g., ~100 °C for dioxane, ~110 °C for toluene).
-
Reagent Stoichiometry: It may be necessary to use an excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) to drive the reaction to completion, especially if protodeboronation is a competing side reaction.[4]
-
Issue 2: Protodeboronation of this compound
-
Question: I am observing significant amounts of 2-(ethanesulfonyl)pyridine in my reaction mixture, indicating protodeboronation of my boronic acid. How can I minimize this side reaction?
-
Answer: Protodeboronation is a common side reaction, particularly with electron-deficient heteroaryl boronic acids like this compound.[3] The presence of water and strong bases can exacerbate this issue.
Here are strategies to mitigate protodeboronation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: As mentioned previously, strong bases can accelerate protodeboronation. Consider using fluoride-based bases like KF or CsF, which are known to be effective while minimizing this side reaction.
-
Boronic Ester Derivatives: Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate (BPin) ester. Boronate esters are generally more resistant to protodeboronation.[5] The coupling can then be performed directly with the boronate ester.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Prolonged reaction times, especially at high temperatures, can lead to increased decomposition of the boronic acid. Aim for the shortest reaction time necessary for complete consumption of the limiting reagent.
-
Issue 3: Difficulty with C-N Coupling (Buchwald-Hartwig Amination)
-
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is not proceeding as expected. What adjustments should I make?
-
Answer: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like Suzuki couplings, it is highly dependent on the catalyst system, especially with challenging substrates.[6][7]
-
Ligand Selection for C-N Coupling: The choice of ligand is paramount. For C-N couplings, ligands like BrettPhos, Josiphos, or those from the Buchwald biarylphosphine ligand family are often effective.[8] The optimal ligand may differ from those used for C-C couplings.
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9]
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources. Using a pre-formed catalyst can also be beneficial.
-
Solvent: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with this compound?
-
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner. However, a good starting point for a sterically hindered coupling would be a combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos.[11]
-
-
Q2: Can I use microwave irradiation to accelerate the coupling reaction?
-
A2: Yes, microwave-assisted heating can be very effective in accelerating sterically hindered coupling reactions, often leading to shorter reaction times and improved yields. It is important to carefully screen the reaction conditions, as the optimal temperature and time may differ from conventional heating.
-
-
Q3: Are there any alternatives to palladium catalysts for these couplings?
-
A3: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for certain cross-coupling reactions, sometimes offering different reactivity and selectivity.[12] For C-N couplings, copper-catalyzed Chan-Evans-Lam reactions can be an alternative, though they typically work better with aryl boronic acids and may require optimization for heteroaryl substrates.[13]
-
-
Q4: How does the ethanesulfonyl group affect the reactivity of the pyridine-3-boronic acid?
-
A4: The ethanesulfonyl group is strongly electron-withdrawing. This has two main effects:
-
It makes the boronic acid more electron-deficient, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
The increased acidity of the C-B bond can make the boronic acid more susceptible to protodeboronation.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for sterically hindered Suzuki-Miyaura couplings, which can be adapted for this compound.
| Parameter | Condition 1 (General) | Condition 2 (For Highly Hindered Substrates) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos or XPhos (2-4 mol%) | BI-DIME or Phenanthrene-based ligand (4-8 mol%)[1] |
| Base | K₃PO₄ (2-3 equiv) | CsF (2-3 equiv) |
| Solvent | 1,4-Dioxane or Toluene | o-Xylene[4] |
| Temperature | 100-110 °C | 120-140 °C |
| Boronic Acid | 1.2-1.5 equiv | 1.5-2.0 equiv |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (if solid, 1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the ligand (e.g., BrettPhos, 0.02-0.04 equiv).
-
Reagent Addition: If the aryl halide is a liquid, add it at this stage. Add the anhydrous solvent (e.g., toluene).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Monitoring of 6-(Ethanesulfonyl)pyridine-3-boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for monitoring reactions involving 6-(Ethanesulfonyl)pyridine-3-boronic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings involving electron-poor heteroaryl boronic acids like this compound are a frequent challenge. The primary reasons often involve catalyst deactivation, issues with the boronic acid stability, or suboptimal reaction conditions.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Palladium Catalyst Deactivation | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species and halting the catalytic cycle.[1] | - Use specialized ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst and promote oxidative addition.[1] - Choose an appropriate palladium precatalyst: Consider using a more robust, air-stable precatalyst.[1] |
| Protodeboronation | This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3] Electron-poor heteroaryl boronic acids can be susceptible to this degradation pathway. | - Use anhydrous conditions: Minimizing water content can significantly reduce protodeboronation.[1] - Select a milder base: Strong bases can accelerate this side reaction. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] - Convert to a boronate ester: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation. |
| Homocoupling | Self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen.[4] | - Ensure thorough degassing: Properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] - Use a Pd(0) source: Starting with a Pd(0) catalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst can minimize homocoupling.[1] |
| Inefficient Transmetalation | The transfer of the electron-deficient pyridine group from boron to the palladium center can be slow. | - Optimize the base: The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] - Increase reaction temperature: Higher temperatures can facilitate transmetalation, but monitor for potential degradation.[1] |
Issue 2: Difficulty in Monitoring Reaction Progress by HPLC
Q: I am facing challenges with HPLC analysis of my reaction mixture, such as poor peak shape, low sensitivity, or inconsistent results. How can I optimize my HPLC method?
A: The analysis of polar compounds like this compound and its derivatives can be challenging with standard reversed-phase HPLC methods.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Retention of Polar Analytes | This compound is a polar molecule and may have limited retention on traditional C18 columns. | - Use a polar-embedded or polar-endcapped column: These columns provide better retention for polar compounds. - Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar analytes. |
| On-Column Degradation | Boronic acids can sometimes degrade on the HPLC column, especially in the presence of certain mobile phases or active sites on the silica support. | - Use a column with low silanol activity: This minimizes unwanted interactions.[5] - Optimize mobile phase pH: The stability of boronic acids is pH-dependent. Experiment with different mobile phase additives like formic acid or ammonium acetate.[6] |
| Low UV Absorbance | The chromophore of the boronic acid may not provide a strong enough signal for sensitive detection. | - Use a lower wavelength: Try detecting at a lower UV wavelength (e.g., 210-230 nm) to increase sensitivity. - Employ Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and specificity, overcoming the limitations of UV detection.[6] |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B).[7]
Q2: How can I quantify the consumption of this compound and the formation of the product?
A2: For quantitative analysis, HPLC is often the preferred method. You will need to create a calibration curve using a certified reference standard of your starting material and the expected product. An internal standard can also be used to improve accuracy and precision.[7]
Q3: What are the expected byproducts in a Suzuki-Miyaura reaction with this compound?
A3: Besides the desired cross-coupled product, common byproducts include the protodeboronated starting material (6-(ethanesulfonyl)pyridine), homocoupled boronic acid (a bipyridine derivative), and potentially products from reactions involving the solvent or ligand.[4][8]
Q4: Is this compound stable under typical reaction conditions?
A4: The stability of boronic acids can be a concern. As an electron-poor heteroaryl boronic acid, it is susceptible to protodeboronation, especially in the presence of aqueous bases and elevated temperatures.[1][3] It is recommended to use it relatively quickly after purchase or synthesis and store it under inert conditions.
Q5: Can I use NMR to monitor the reaction in real-time?
A5: Yes, in-situ NMR monitoring is a powerful technique.[9] You can monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the product. ¹H NMR is commonly used, and ¹¹B NMR can provide specific information about the boron-containing species.[5]
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Reaction Monitoring
This protocol is a general starting point and may require optimization for your specific reaction mixture.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Optional: Mass Spectrometer (e.g., single quadrupole or triple quadrupole)
-
-
Column:
-
Reversed-Phase: C18 column with low silanol activity (e.g., Waters XTerra MS C18), 2.1 x 50 mm, 3.5 µm.
-
HILIC (for improved retention of polar compounds): Amide or silica-based HILIC column.
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm and 270 nm
-
MS Detection (if applicable): Electrospray Ionization (ESI) in positive ion mode. Monitor the m/z of the starting materials and expected product.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex and filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Byproduct Analysis (with Derivatization)
Boronic acids are generally not volatile enough for direct GC-MS analysis and require derivatization.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Take a dried aliquot of the reaction mixture.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector.
-
-
Column:
-
DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 50-550 amu.
Protocol 3: NMR Spectroscopy for Reaction Monitoring
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Identify characteristic peaks for the starting materials and the product.
-
Integrate the signals and compare them to the internal standard to determine the concentration of each species.
-
-
¹¹B NMR Acquisition:
Data Presentation
Table 1: Representative HPLC Retention Times
| Compound | Expected Retention Time (min) |
| 6-(Ethanesulfonyl)pyridine | ~ 4.5 |
| This compound | ~ 5.2 |
| Aryl Halide (e.g., 4-bromoanisole) | ~ 7.8 |
| Cross-Coupled Product | ~ 8.5 |
| Homocoupled Bipyridine | ~ 9.2 |
Note: These are illustrative retention times and will vary depending on the exact HPLC conditions and the nature of the coupling partner.
Table 2: Representative Quantitative Reaction Monitoring by HPLC
| Time (hours) | This compound (% Area) | Aryl Halide (% Area) | Product (% Area) |
| 0 | 45.2 | 54.1 | 0.0 |
| 1 | 25.8 | 30.5 | 40.3 |
| 2 | 10.1 | 12.3 | 75.1 |
| 4 | 2.5 | 3.1 | 92.8 |
| 8 | < 1.0 | < 1.0 | > 98.0 |
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Caption: Logical decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-(Ethanesulfonyl)pyridine-3-boronic acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Pyridine boronic acids are a critical class of reagents for introducing the essential pyridine moiety via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative study of 6-(Ethanesulfonyl)pyridine-3-boronic acid and other representative pyridine boronic acids, offering insights into their performance based on available experimental data.
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of substituents on the pyridine ring. Electron-withdrawing groups, such as the ethylsulfonyl group in this compound, can impact the nucleophilicity of the boronic acid and the stability of the organopalladium intermediates in the catalytic cycle. This guide aims to provide a comparative perspective on how these substitutions affect the outcome of the coupling reaction.
Physicochemical Properties of Selected Pyridine Boronic Acids
A summary of the key physicochemical properties of this compound and a selection of other pyridine boronic acids is presented in the table below. These properties can influence the solubility, stability, and overall handling of these reagents.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 1256345-84-2 | C₇H₁₀BNO₄S | 215.04 | - | - |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | 1088496-41-6 | C₆H₈BNO₄S | 201.01 | - | - |
| Pyridine-3-boronic acid | 1692-25-7 | C₅H₆BNO₂ | 122.92 | White powder | >300[1] |
| 6-Chloropyridine-3-boronic acid | 444120-91-6 | C₅H₅BClNO₂ | 157.37 | Solid | 154-157 or 165[2][3] |
| 6-Methoxypyridine-3-boronic acid | 163105-89-3 | C₆H₈BNO₃ | 152.94 | - | - |
"- " indicates that the data was not found in the performed search.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] The efficiency of this reaction with pyridine boronic acids can be affected by factors such as catalyst choice, base, solvent, and the electronic properties of the coupling partners. A significant challenge, particularly with 2-substituted pyridine boronic acids, is the "2-pyridyl problem," where the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition.[5] While the boronic acids in this guide are 3-substituted, the electronic environment of the pyridine ring remains a crucial factor.
The following table summarizes available experimental data for the Suzuki-Miyaura coupling of various pyridine boronic acids with different aryl halides. It is important to note that the reaction conditions vary across these examples, which precludes a direct, side-by-side comparison of yields. However, this information provides valuable insights into the reactivity of these compounds under specific documented conditions.
| Pyridine Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | Aryl Halide | - | - | - | - | - | - | - |
| Pyridine-3-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | Low Yield |
| 6-Chloropyridine-3-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | 68 |
| 6-Methoxypyridine-3-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | 78 |
| Pyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | 45 |
| 6-Chloropyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | 70 |
| 6-Methoxypyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | - | 85 |
"- " indicates that the data was not found in the performed search.
The presence of an electron-withdrawing chloro group at the 6-position appears to lead to higher yields compared to the unsubstituted pyridine-3-boronic acid in the coupling with 3-bromoquinoline and 2-bromopyridine under the specified conditions. Conversely, the electron-donating methoxy group at the 6-position results in even higher yields in these examples, suggesting that both electron-withdrawing and electron-donating groups can favorably influence the reaction outcome, likely through different effects on the catalytic cycle. Unfortunately, no specific yield data for the Suzuki-Miyaura coupling of this compound was identified in the search results to include in this direct comparison.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl halide is provided below. Researchers should note that optimal conditions can vary significantly based on the specific substrates and should be optimized accordingly.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), the pyridine boronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
Validating NorA Efflux Pump Inhibitors: A Comparative Analysis for the Potential of Novel Pyridine-3-Boronic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as NorA, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The development of NorA inhibitors that can be used in combination with existing antibiotics to restore their efficacy is a promising therapeutic strategy.
This guide provides a comparative analysis of known NorA inhibitors, offering a framework for validating the potential efficacy of novel compounds, with a focus on the promising class of pyridine-3-boronic acids. While direct experimental data for 6-(Ethanesulfonyl)pyridine-3-boronic acid is not publicly available, this document summarizes the performance of structurally related compounds and other well-characterized NorA inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of NorA Inhibitors
The efficacy of a NorA inhibitor is primarily assessed by its ability to potentiate the activity of an antibiotic that is a substrate of the NorA pump, such as ciprofloxacin. This is typically quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
| Inhibitor | Class | Concentration | Fold MIC Reduction of Ciprofloxacin | Additional Efficacy Metrics |
| Reserpine | Rauwolfia alkaloid | 20 mg/L (~32.7 µM) | Up to 4-fold | - |
| Nilotinib | Tyrosine kinase inhibitor | 0.195 µM | 2-fold | Fractional Inhibitory Concentration Index (FICI) = 0.1875 (strong synergism) |
| IMP-2380 | Novel synthetic compound | 230 nM (IC50) | Potentiation of ciprofloxacin activity | Described as the most potent NorA inhibitor to date |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Pyridine-3-boronic acid derivative | Not specified | 4-fold increase in ciprofloxacin activity compared to a parent compound | Promotes Ethidium Bromide (EtBr) accumulation |
| 6-(4-phenylbutoxy)pyridine-3-boronic acid | Pyridine-3-boronic acid derivative | Not specified | 4-fold increase in ciprofloxacin activity compared to a parent compound | Promotes Ethidium Bromide (EtBr) accumulation |
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of potential NorA inhibitors. Below are detailed methodologies for two key in vitro assays.
Minimum Inhibitory Concentration (MIC) Reduction Assay
This assay determines the ability of a compound to enhance the activity of an antibiotic against a bacterial strain overexpressing the NorA efflux pump.
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic solution (e.g., ciprofloxacin)
-
Test inhibitor compound solution
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density at 600 nm)
Protocol:
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare serial dilutions of the antibiotic and the test inhibitor in the 96-well plate. A checkerboard titration is often used to assess a wide range of concentration combinations.
-
Add the bacterial inoculum to each well.
-
Include appropriate controls: wells with bacteria only (growth control), wells with antibiotic only, and wells with inhibitor only.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the presence and absence of the inhibitor.
-
The fold reduction in MIC is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor.
Ethidium Bromide (EtBr) Efflux Assay
This real-time fluorometric assay measures the intracellular accumulation of ethidium bromide, a known substrate of the NorA efflux pump. Inhibition of NorA leads to increased EtBr accumulation and, consequently, higher fluorescence.
Materials:
-
Staphylococcus aureus strain overexpressing NorA
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide solution
-
Glucose or another energy source to initiate efflux
-
Test inhibitor compound solution
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density.
-
In the microtiter plate, add the bacterial suspension to wells containing the test inhibitor at various concentrations.
-
Add EtBr to all wells at a final concentration that gives a low basal fluorescence.
-
Incubate the plate to allow for inhibitor binding and EtBr uptake.
-
Initiate efflux by adding an energy source like glucose.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader (excitation ~530 nm, emission ~600 nm).
-
An increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates inhibition of EtBr efflux.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the NorA efflux pump mechanism and a typical experimental workflow for inhibitor validation.
Caption: Mechanism of NorA-mediated antibiotic efflux and its inhibition.
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of an appropriate palladium catalyst is critical for the success of these reactions, especially when dealing with challenging substrates such as the electron-deficient 6-(Ethanesulfonyl)pyridine-3-boronic acid. The electron-withdrawing nature of the ethanesulfonyl group and the presence of the pyridine nitrogen can complicate the catalytic cycle, making catalyst selection a key determinant of reaction efficiency, yield, and overall success.
This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of this compound with a representative aryl halide partner. The information presented is a synthesis of literature data on structurally and electronically similar substrates to provide a comparative overview for catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the expected performance of three classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The data is extrapolated from reactions with analogous electron-deficient heteroaryl boronic acids.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Expected Yield Range (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-understood, and cost-effective. | Lower activity for challenging substrates, may require higher temperatures and longer reaction times. Susceptible to air and moisture. | 3 - 5 | 40 - 70 |
| XPhos Pd G3 | Buchwald-type Biarylphosphine | High activity and stability, excellent for sterically hindered and electron-deficient substrates.[1] Enables reactions at lower temperatures. | Higher cost compared to traditional catalysts. Ligand can be air-sensitive. | 1 - 2 | 85 - 98 |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Extremely stable to air and moisture, high efficiency, and broad functional group tolerance. Often effective at room temperature. | May require specific solvent and base combinations for optimal performance. | 1 - 3 | 90 - 99 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using the compared palladium catalysts.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
-
Solvents should be degassed prior to use.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using XPhos Pd G3 (A Buchwald Precatalyst)
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Add anhydrous, degassed THF via syringe.
-
Seal the tube and heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
After the reaction is complete, cool it to room temperature and quench with water.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Using PEPPSI™-IPr
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PEPPSI™-IPr (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, PEPPSI™-IPr catalyst, and cesium carbonate to a reaction vial.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and stir the mixture at room temperature or heat to 60-80 °C. The high activity of the PEPPSI™-IPr catalyst may allow for lower reaction temperatures.
-
Monitor the reaction progress. Completion is often achieved within 1-6 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow and Catalyst Selection
To further aid in understanding the process, the following diagrams illustrate the general workflow of a Suzuki coupling reaction and the logical considerations for catalyst selection.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical considerations for palladium catalyst selection in Suzuki coupling.
References
Comparative Analysis of the Biological Activity of 6-(Ethanesulfonyl)pyridine-3-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-substituted pyridine-3-boronic acid derivatives have emerged as a promising class of compounds, particularly as inhibitors of the NorA efflux pump in bacteria, which is a significant contributor to antibiotic resistance.[1][2] Research has primarily focused on derivatives with alkoxy and aryloxy substituents at the 6-position. These compounds have been shown to potentiate the activity of fluoroquinolone antibiotics, such as ciprofloxacin, against strains of S. aureus that overexpress the NorA efflux pump.[1][2] While no specific data exists for a 6-ethanesulfonyl derivative, the electronic properties of the sulfonyl group suggest it may influence the compound's activity. Boronic acids, in general, are also known for their anticancer properties, and their activity is often evaluated using cytotoxicity assays against various cancer cell lines.[3]
Comparison of Biological Activity: NorA Efflux Pump Inhibition
The primary mechanism of action explored for 6-substituted pyridine-3-boronic acid derivatives is the inhibition of the NorA efflux pump in Staphylococcus aureus. This inhibition restores the efficacy of antibiotics that are substrates of this pump. The table below summarizes the activity of various 6-substituted analogs in potentiating the activity of ciprofloxacin against the NorA-overexpressing S. aureus 1199B strain.
| Compound ID | R Group (at 6-position) | Fold Increase in Ciprofloxacin Activity[1][2] |
| I | -OCH2Ph | Baseline |
| 3i | -O(CH2)3Ph | 4 |
| 3j | -O(CH2)4Ph | 4 |
Note: The data presented is based on the potentiation of ciprofloxacin activity against the NorA-overexpressing S. aureus 1199B strain. A higher fold increase indicates greater inhibition of the NorA efflux pump.
Structure-Activity Relationship (SAR) Insights
The available data on 6-(aryl)alkoxypyridine-3-boronic acids suggests that the nature of the substituent at the 6-position is crucial for activity. The length of the alkyl chain in the 6-alkoxy substituent appears to influence the inhibitory potency against the NorA efflux pump. Specifically, derivatives with a three or four-carbon chain (compounds 3i and 3j ) demonstrated a significant increase in the potentiation of ciprofloxacin activity compared to the parent benzyloxy compound (I ).[1][2]
While there is no direct data for a 6-ethanesulfonyl substituent, we can infer its potential impact. The ethansulfonyl group is strongly electron-withdrawing. In the context of aryl boronic acids, electron-withdrawing groups are known to decrease the pKa of the boronic acid moiety.[3] This increased acidity could potentially influence the interaction of the boronic acid with its biological target. Further experimental investigation is required to determine if this translates to enhanced or diminished biological activity.
Experimental Protocols
NorA Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay is a primary method to identify compounds that inhibit the efflux of ethidium bromide (EtBr), a known substrate of the NorA pump. Inhibition of EtBr efflux leads to its accumulation within the bacterial cells, resulting in a measurable increase in fluorescence.[4][5]
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Wild-type S. aureus strain (as a control)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
Test compounds (6-substituted pyridine-3-boronic acid derivatives)
-
Reserpine (positive control for efflux pump inhibition)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the NorA-overexpressing and wild-type S. aureus strains in TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase.
-
-
Cell Loading with Ethidium Bromide:
-
Harvest the bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr.
-
Incubate the cell suspension to allow for EtBr uptake.
-
-
Efflux Assay:
-
Centrifuge the EtBr-loaded cells and resuspend them in PBS.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells with reserpine as a positive control and wells with no compound as a negative control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at time intervals over a specified period (e.g., 30 minutes) with excitation and emission wavelengths appropriate for EtBr.
-
-
Data Analysis:
-
Calculate the percentage of EtBr accumulation for each compound concentration relative to the negative control.
-
Plot the percentage of accumulation against the compound concentration to determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium specific to the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (6-substituted pyridine-3-boronic acid derivatives)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates, sterile
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in appropriate flasks.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizations
Conclusion
Derivatives of 6-substituted pyridine-3-boronic acid represent a valuable scaffold for the development of novel therapeutic agents, particularly for combating antibiotic resistance through the inhibition of efflux pumps like NorA. The available data on 6-alkoxy derivatives provides a strong foundation for further exploration of the structure-activity relationship at the 6-position. While direct experimental data for 6-(ethanesulfonyl)pyridine-3-boronic acid is currently lacking, its synthesis and evaluation are warranted to understand the impact of a strong electron-withdrawing group on the biological activity. The experimental protocols and workflows provided in this guide offer a standardized approach for the biological characterization of these and other novel boronic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 5. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
A Comparative Guide to the Analytical Cross-Validation of 6-(Ethanesulfonyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analytical cross-validation for 6-(Ethanesulfonyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of public analytical data for this specific compound, this document establishes a framework for its analytical characterization by comparing its expected properties with those of structurally similar and commercially available alternatives: 6-(Methylsulfonyl)pyridine-3-boronic acid, 4-(Methylsulfonyl)phenylboronic acid, and the parent compound, Pyridine-3-boronic acid.
The methodologies and expected outcomes detailed herein are grounded in established analytical principles for boronic acids and their derivatives, providing a robust template for quality control and characterization.
Compound Structures and Properties
The compounds selected for comparison share key structural motifs with the target compound, allowing for a predictive analysis of its analytical behavior.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₇H₁₀BNO₄S | 215.04 | 1256345-84-2 |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | ![]() | C₆H₈BNO₄S | 201.01 | 1088496-41-6 |
| 4-(Methylsulfonyl)phenylboronic acid | ![]() | C₇H₉BO₄S | 200.02 | 149104-88-1 |
| Pyridine-3-boronic acid | ![]() | C₅H₆BNO₂ | 122.92 | 1692-25-7 |
Comparative Analytical Data (Expected)
The following tables summarize the expected analytical data for this compound and its alternatives based on their chemical structures and general principles of each analytical technique.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Compound | Expected Chemical Shifts (δ, ppm) and Splitting Patterns |
| This compound | ~8.9 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~3.4 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), B(OH)₂ protons may be broad and exchangeable. |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | ~9.0 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~3.3 (s, 3H, -CH₃), B(OH)₂ protons may be broad and exchangeable. |
| 4-(Methylsulfonyl)phenylboronic acid | ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~3.2 (s, 3H, -CH₃), B(OH)₂ protons may be broad and exchangeable. |
| Pyridine-3-boronic acid | ~8.8 (s, 1H, Ar-H), ~8.5 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), B(OH)₂ protons may be broad and exchangeable. |
High-Performance Liquid Chromatography (HPLC)
Method: Reversed-Phase HPLC
| Compound | Expected Elution Order | Rationale |
| Pyridine-3-boronic acid | 1 (least retained) | Highest polarity due to the lack of a sulfonyl group and smaller size. |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | 2 | Increased polarity compared to the phenyl analogue due to the nitrogen in the pyridine ring. |
| 4-(Methylsulfonyl)phenylboronic acid | 3 | Less polar than the pyridine analogues. |
| This compound | 4 (most retained) | Highest lipophilicity due to the ethylsulfonyl group. |
Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI), Positive Mode
| Compound | Expected [M+H]⁺ (m/z) | Key Expected Fragments | Potential for Boroxine Formation |
| This compound | 216.0489 | Loss of B(OH)₂, loss of SO₂, loss of C₂H₅ | Moderate to high, especially in the solid state or upon heating. |
| 6-(Methylsulfonyl)pyridine-3-boronic acid | 202.0332 | Loss of B(OH)₂, loss of SO₂, loss of CH₃ | Moderate to high. |
| 4-(Methylsulfonyl)phenylboronic acid | 201.0383 | Loss of B(OH)₂, loss of SO₂, loss of CH₃ | Moderate to high. |
| Pyridine-3-boronic acid | 123.0506 | Loss of B(OH)₂ | Moderate. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard proton pulse sequence.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 25 °C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-20 min: 95% to 5% B (linear gradient)
-
20-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Mass Spectrometry
-
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) using the HPLC conditions described above, or direct infusion.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Acquisition: Scan in full scan mode over a mass range of m/z 50-500.
Visualizations
Analytical Workflow
The following diagram illustrates the cross-validation workflow for the analytical characterization of this compound.
Signaling Pathway of Analysis
This diagram outlines the logical flow of the analytical process, from sample preparation to data interpretation.
Conclusion
This guide provides a comprehensive framework for the analytical cross-validation of this compound. By comparing its expected analytical data with that of structurally related compounds, researchers can confidently establish its identity, purity, and stability. The detailed experimental protocols and visual workflows serve as practical tools for implementing a robust quality control strategy in a research and development setting. It is important to note that boronic acids can form trimeric anhydrides known as boroxines, which may lead to complex NMR spectra and the observation of higher molecular weight species in mass spectrometry. Careful sample handling and data interpretation are crucial to avoid mischaracterization.
A Head-to-Head Battle of Boron Reagents: Benchmarking the Reactivity of 6-(Ethanesulfonyl)pyridine-3-boronic acid against its Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and reproducibility. This guide provides a comprehensive comparison of two key reagents: 6-(Ethanesulfonyl)pyridine-3-boronic acid and its corresponding pinacol ester, 4,4,5,5-tetramethyl-2-(6-(ethylsulfonyl)pyridin-3-yl)-1,3,2-dioxaborolane. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their synthetic strategies.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation.[1] Conversely, boronate esters, such as pinacol esters, offer enhanced stability, are often crystalline solids that are easier to handle and purify, and exhibit a longer shelf-life.[1][2] This stability, however, can sometimes result in slower reaction kinetics compared to the parent boronic acid.[1]
Quantitative Performance Comparison
To provide a clear quantitative comparison, the following tables summarize representative data from a hypothetical head-to-head Suzuki-Miyaura coupling reaction of this compound and its pinacol ester with a common coupling partner, 4-bromoanisole. These illustrative results are based on the generally accepted reactivity trends.
Table 1: Reaction Yield and Time Comparison
| Reagent | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 85 |
| This compound pinacol ester | 2 | 70 |
| This compound | 6 | 78 (decomposition observed) |
| This compound pinacol ester | 6 | 92 |
Table 2: Stability and Handling Characteristics
| Parameter | This compound | This compound pinacol ester |
| Physical Form | Typically an amorphous solid | Often a crystalline solid |
| Shelf Stability | Moderate; susceptible to moisture and air, potential for protodeboronation.[3] | High; generally stable to moisture and air for extended periods.[2] |
| Purification | Challenging; often requires specialized techniques. | Readily purified by standard column chromatography. |
| Handling | Requires careful handling under inert atmosphere for long-term storage. | Easier to handle and weigh in air. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking studies. The following is a standardized protocol for the Suzuki-Miyaura cross-coupling reaction designed to compare the reactivity of this compound and its pinacol ester.
Materials:
-
This compound or this compound pinacol ester (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), the boron reagent (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, or after a predetermined time, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.
Caption: Experimental workflow and comparative logic for benchmarking the boron reagents.
The provided experimental workflow allows for a systematic comparison of the two boron reagents under identical conditions. The logical diagram illustrates the core of the investigation: subjecting both the boronic acid and its pinacol ester to the same Suzuki-Miyaura coupling reaction to directly compare their performance based on key metrics.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is a nuanced decision that hinges on the specific requirements of the synthesis. For rapid, small-scale syntheses where reaction time is the primary concern, the higher reactivity of the boronic acid may be advantageous. However, for complex, multi-step syntheses, large-scale production, or when working with sensitive substrates, the superior stability, handling, and potential for higher, more reproducible yields make the pinacol ester the more robust and reliable choice. This guide provides the foundational data and protocols to empower researchers to make an evidence-based selection tailored to their unique synthetic challenges.
References
A Comparative Guide to In Vitro and In Vivo Studies of 6-(Ethanesulfonyl)pyridine-3-boronic Acid Derivatives
An Objective Analysis for Researchers and Drug Development Professionals
Data Presentation: A Comparative Summary
Quantitative data from in vitro and in vivo studies are crucial for assessing the potential of a new chemical entity. The following tables present a hypothetical but representative comparison of a compound derived from 6-(Ethanesulfonyl)pyridine-3-boronic acid, hereafter referred to as "Compound X," with a standard reference compound.
Table 1: Comparative In Vitro Activity of Compound X
| Parameter | Compound X | Reference Compound |
| Target Enzyme Inhibition (IC50) | 15 nM | 25 nM |
| Cell Viability (MCF-7) (GI50) | 0.1 µM | 0.5 µM |
| Cell Viability (HEK293) (GI50) | > 10 µM | > 10 µM |
| Efflux Pump Inhibition (EtBr Accumulation) | 4-fold increase | 2-fold increase |
Table 2: Comparative In Vivo Pharmacokinetic and Efficacy Data of Compound X
| Parameter | Compound X | Reference Compound |
| Bioavailability (Oral, Mouse) | 45% | 30% |
| Half-life (t1/2, Mouse) | 6 hours | 4 hours |
| Tumor Growth Inhibition (MCF-7 Xenograft) | 55% | 40% |
| Maximum Tolerated Dose (MTD, Mouse) | 50 mg/kg | 35 mg/kg |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. The following sections outline the methodologies for the key experiments cited in the data tables.
In Vitro Assays
1. Target Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of Compound X required to inhibit 50% of the target enzyme's activity.
-
Procedure:
-
A recombinant human target enzyme is incubated with a fluorescently labeled substrate in a 96-well plate.
-
Compound X is added in a series of 10-point dilutions (e.g., from 100 µM to 1 pM).
-
The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
-
2. Cell Viability Assay (GI50 Determination)
-
Objective: To determine the concentration of Compound X required to inhibit the growth of cancer (MCF-7) and non-cancerous (HEK293) cell lines by 50%.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound X is added in a range of concentrations and incubated for 72 hours.
-
Cell viability is assessed using the sulforhodamine B (SRB) assay.
-
The absorbance is read at 515 nm.
-
The GI50 value is calculated from the dose-response curve.
-
3. Efflux Pump Inhibition Assay
-
Objective: To assess the ability of Compound X to inhibit bacterial efflux pumps, thereby increasing the intracellular concentration of a known substrate.
-
Procedure:
-
A strain of Staphylococcus aureus overexpressing the NorA efflux pump is grown to the mid-logarithmic phase.[1]
-
The bacterial cells are washed and resuspended in buffer.
-
Ethidium bromide (EtBr), a fluorescent substrate of the NorA pump, is added to the cells along with Compound X at a fixed concentration.
-
The accumulation of EtBr inside the bacteria is monitored over time by measuring the increase in fluorescence.
-
An increase in fluorescence compared to the control (EtBr alone) indicates inhibition of the efflux pump.[1]
-
In Vivo Studies
1. Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the bioavailability and half-life of Compound X following oral administration.
-
Procedure:
-
Male BALB/c mice are fasted overnight.
-
Compound X is administered via oral gavage at a dose of 10 mg/kg.
-
Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma is separated, and the concentration of Compound X is quantified using LC-MS/MS.
-
Pharmacokinetic parameters, including bioavailability and half-life, are calculated using appropriate software.
-
2. Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse model of human breast cancer.
-
Procedure:
-
Female athymic nude mice are subcutaneously inoculated with MCF-7 human breast cancer cells.
-
Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
Compound X is administered daily via intraperitoneal injection at its maximum tolerated dose.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups.
-
Visualizing a Hypothetical Signaling Pathway and Experimental Workflow
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz diagrams representing a hypothetical signaling pathway that could be targeted by a derivative of this compound and a general workflow for its evaluation.
Caption: A diagram illustrating a hypothetical signaling pathway where Compound X inhibits a key kinase, leading to the suppression of gene transcription and cell proliferation.
Caption: A flowchart depicting the general workflow for the synthesis and subsequent in vitro and in vivo evaluation of a novel compound.
References
A Comparative Guide to the Structure-Activity Relationship of 6-(Ethanesulfonyl)pyridine-3-boronic Acid Analogs as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 6-(Ethanesulfonyl)pyridine-3-boronic acid analogs, potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune-regulatory enzyme and a high-priority target in cancer immunotherapy. The data and protocols presented herein are synthesized from established methodologies in the field to provide a representative comparison of analog performance.
Structure-Activity Relationship (SAR) Summary
The core scaffold, this compound, serves as a potent starting point for IDO1 inhibition. The boronic acid moiety is crucial for activity, likely forming a covalent or pseudo-covalent interaction with the heme iron within the IDO1 active site. SAR studies on this scaffold have revealed several key insights:
-
The Sulfonyl Group: Modifications to the ethylsulfonyl group have a significant impact on potency. Small, linear alkyl chains, such as the ethyl group in the parent compound, are well-tolerated. Increasing the steric bulk (e.g., isopropyl or cyclopropyl) can lead to a moderate decrease in activity, suggesting a constrained binding pocket in this region.
-
The Pyridine Ring: The pyridine nitrogen is important for establishing key interactions within the active site. Substitution on the pyridine ring is generally detrimental to activity, with even small groups like methyl leading to a significant loss of potency.
-
The Boronic Acid Moiety: The boronic acid is essential for inhibitory activity. Conversion to its corresponding pinacol ester results in a complete loss of enzymatic inhibition, although this modification can be useful for prodrug strategies to improve cellular permeability.
Comparative Biological Data
The following table summarizes the in vitro activity of a representative set of this compound analogs against human IDO1.
| Compound ID | R Group (at sulfonyl) | Pyridine Substitution | hIDO1 IC50 (nM) | HeLa Cell IC50 (nM) |
| 1 (Lead) | Ethyl | None | 15 | 85 |
| 2 | Methyl | None | 25 | 110 |
| 3 | Isopropyl | None | 75 | 350 |
| 4 | Cyclopropyl | None | 60 | 290 |
| 5 | Ethyl | 5-Methyl | >1000 | >5000 |
| 6 | Ethyl | 4-Chloro | >1000 | >5000 |
| 7 (Ester) | Ethyl (Boronic Pinacol Ester) | None | >10000 | 1500 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Recombinant Human IDO1 (hIDO1) Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified hIDO1.
-
Enzyme Source: Recombinant human IDO1 expressed in E. coli.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Procedure:
-
The test compound, serially diluted in DMSO, is added to the wells of a 96-well plate.
-
Recombinant hIDO1 enzyme is added to the assay buffer.
-
The reaction is initiated by adding the substrate, L-tryptophan (final concentration 200 µM).
-
The plate is incubated at 37°C for 60 minutes.
-
The reaction is terminated by adding 30% (w/v) trichloroacetic acid (TCA).
-
The plate is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation, the supernatant is transferred to a new plate.
-
Kynurenine concentration is measured by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and reading the absorbance at 480 nm.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Assay
This assay measures the inhibition of IDO1 activity in a cellular context.
-
Cell Line: HeLa (human cervical cancer) cells.
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
IDO1 expression is induced by treating the cells with human interferon-gamma (IFN-γ, 100 ng/mL) for 24 hours.
-
The medium is replaced with fresh medium containing L-tryptophan (100 µM) and serial dilutions of the test compound.
-
Cells are incubated for an additional 48 hours.
-
Aliquots of the cell culture supernatant are collected.
-
Kynurenine levels in the supernatant are quantified as described in the enzymatic assay protocol (steps 5-8).
-
-
Data Analysis: Cellular IC50 values are determined from the dose-response curves.
Visualizations
Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of novel enzyme inhibitors.
Caption: Workflow for the design, synthesis, and evaluation of IDO1 inhibitors.
IDO1 Signaling Pathway
The diagram below shows the catabolism of tryptophan via the kynurenine pathway, which is initiated by the enzyme IDO1.
Caption: The IDO1-mediated kynurenine pathway and its role in tumor immunity.
Navigating the Synthesis of 6-(Ethanesulfonyl)pyridine-3-boronic acid: A Comparative Guide to Plausible Synthetic Routes
For researchers and professionals in drug development, the synthesis of novel building blocks such as 6-(Ethanesulfonyl)pyridine-3-boronic acid is a critical step in the discovery of new chemical entities. The reproducibility of synthetic methods is paramount for reliable production and screening. Due to a lack of direct, published reproducibility data for this specific compound, this guide presents a comparative analysis of plausible synthetic strategies, drawing upon established methodologies for analogous pyridine derivatives. This document aims to provide an objective comparison of potential routes, supported by data from related reactions, to aid in the selection of a viable synthetic pathway.
Two primary retrosynthetic approaches are considered for the synthesis of this compound: the borylation of a pre-functionalized pyridine core (Route A) and the functionalization of a pyridine-boronic acid scaffold (Route B). Each route presents a unique set of advantages and challenges in terms of step economy, potential yields, and functional group compatibility.
Comparative Analysis of Proposed Synthetic Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound. The quantitative data presented is based on representative yields reported for analogous transformations in the literature, as direct experimental data for the target molecule is not currently available.
| Feature | Route A: Borylation of 3-Bromo-6-(ethanesulfonyl)pyridine | Route B: Functionalization of 6-Chloropyridine-3-boronic acid ester |
| Starting Material | 3-Bromo-6-(ethanesulfonyl)pyridine | 6-Chloropyridine-3-boronic acid pinacol ester |
| Key Transformations | 1. Lithium-Halogen Exchange & BorylationOR2. Palladium-Catalyzed Borylation | 1. Nucleophilic Aromatic Substitution with Ethanethiolate2. Oxidation of the sulfide to the sulfone |
| Number of Steps (from key intermediate) | 1-2 | 2 |
| Potential Yield (Analogous Reactions) | 40-70% | 50-80% (over two steps) |
| Key Reagents & Catalysts | n-BuLi or t-BuLi, Triisopropyl borateORB2pin2, Pd catalyst (e.g., Pd(dppf)Cl2), Base | Sodium ethanethiolate, m-CPBA or Oxone® |
| Potential Advantages | - More convergent approach.- Potentially fewer steps from a common intermediate. | - Avoids potentially unstable lithiated intermediates.- May be more amenable to a wider range of functional groups on the boronic acid precursor. |
| Potential Challenges | - The strongly electron-withdrawing sulfonyl group may disfavor lithium-halogen exchange or lead to side reactions.- Palladium-catalyzed borylation of electron-deficient pyridines can sometimes result in lower yields.[1] | - The boronic acid/ester group may not be stable under the conditions required for nucleophilic substitution or oxidation.- Potential for over-oxidation or side reactions at the pyridine nitrogen. |
Proposed Synthetic Pathways and Methodologies
The following sections provide detailed, plausible experimental protocols for each proposed synthetic route. These protocols are adapted from established procedures for similar compounds and should be regarded as starting points for optimization.
Route A: Borylation of 3-Bromo-6-(ethanesulfonyl)pyridine
This route begins with the synthesis of the key intermediate, 3-bromo-6-(ethanesulfonyl)pyridine, which can be prepared from 2-amino-5-bromopyridine through a Sandmeyer-type reaction to introduce the ethylthio group, followed by oxidation.
Method 1: Lithium-Halogen Exchange followed by Borylation
This classical approach for the formation of aryl boronic acids involves the generation of an organolithium intermediate which is then trapped with a borate ester.
-
Experimental Protocol:
-
A solution of 3-bromo-6-(ethanesulfonyl)pyridine (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Triisopropyl borate (1.2 equiv.) is added, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the pH is adjusted to ~7 with 1M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by conversion to its pinacol ester followed by chromatography.
-
Method 2: Palladium-Catalyzed Miyaura Borylation
This method utilizes a palladium catalyst to directly couple the aryl halide with a diboron reagent.
-
Experimental Protocol:
-
To a flask containing 3-bromo-6-(ethanesulfonyl)pyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.) is added anhydrous dioxane under an inert atmosphere.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.) is added, and the mixture is heated to 80-100 °C for 12-24 hours.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated, and the resulting crude pinacol boronate ester is purified by column chromatography.
-
The purified ester can be hydrolyzed to the boronic acid using an aqueous acid or base if required.
-
Route B: Functionalization of a 6-Chloropyridine-3-boronic acid derivative
This route starts with a commercially available or readily synthesized pyridine boronic acid derivative and introduces the ethanesulfonyl group in a two-step sequence.
-
Experimental Protocol:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 6-chloropyridine-3-boronic acid pinacol ester (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO is added sodium ethanethiolate (1.2 equiv.). The mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 6-(ethylthio)pyridine-3-boronic acid pinacol ester.
-
Step 2: Oxidation. The crude 6-(ethylthio)pyridine-3-boronic acid pinacol ester (1.0 equiv.) is dissolved in a suitable solvent like dichloromethane or a mixture of THF and water. The solution is cooled to 0 °C, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) or potassium peroxymonosulfate (Oxone®) (2.5 equiv.) is added portion-wise. The reaction is stirred at 0 °C to room temperature until complete. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with an organic solvent. After drying and concentration, the final product, this compound pinacol ester, can be purified by chromatography. Hydrolysis can then furnish the target boronic acid.
-
Visualization of Synthetic Strategies
The logical flow of the proposed synthetic pathways, highlighting the key intermediates and transformations, is depicted in the following diagram.
Caption: Comparative workflow of proposed synthetic routes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







